3-Oxoandrostan-17-yl acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h14,16-19H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCTUFVQFCIIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1164-91-6 | |
| Record name | Androstanolone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
3-Oxoandrostan-17-yl acetate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoandrostan-17-yl acetate, also commonly known as Androstanolone acetate or Dihydrotestosterone acetate, is a synthetic androstane steroid. It is the acetate ester of dihydrotestosterone (DHT), a potent endogenous androgen. The addition of the 17-acetate group modifies the pharmacokinetic properties of the parent hormone, primarily increasing its lipophilicity and prolonging its metabolic stability. This compound is a high-affinity ligand for the androgen receptor (AR) and serves as a valuable tool in research for studying androgen signaling pathways and for the development of novel therapeutics targeting androgen-dependent processes.
This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and relevant experimental methodologies for this compound.
Chemical Structure and Properties
This compound possesses the core steroid nucleus, a tetracyclic structure consisting of three cyclohexane rings and one cyclopentane ring. The acetate group is esterified at the C17β position, and a ketone group is present at the C3 position. The stereochemistry of the A/B ring junction is 5α, which is a critical determinant of its biological activity.
Synonyms: Androstanolone acetate, Dihydrotestosterone acetate, 17β-Acetoxy-5α-androstan-3-one CAS Number: 1164-91-6[1] Molecular Formula: C₂₁H₃₂O₃[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 332.48 g/mol | [1] |
| Melting Point | 158-160 °C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in chloroform and dichloromethane; slightly soluble in ethanol. | |
| IUPAC Name | (1S,3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl acetate |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of the (5α,17β)-stereoisomer is available.[1] The fragmentation pattern is characteristic of the steroid nucleus and the acetate moiety.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the carbonyl groups of the ketone at C3 and the ester at C17, as well as the C-H bonds of the aliphatic steroid backbone.
Biological Activity and Mechanism of Action
This compound functions as a potent agonist of the androgen receptor (AR). Its biological effects are mediated through the classical steroid hormone signaling pathway.
The primary mechanism of action involves the following steps:
-
Binding to the Androgen Receptor: The compound binds with high affinity to the ligand-binding domain (LBD) of the AR located in the cytoplasm of target cells.
-
Conformational Change and Dimerization: Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and dimerizes.
-
Nuclear Translocation: The activated AR-ligand complex translocates into the nucleus.
-
DNA Binding and Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Modulation of Gene Expression: This binding modulates the transcription of androgen-responsive genes, leading to the synthesis of proteins that mediate the physiological effects of androgens, such as promoting muscle hypertrophy through increased protein synthesis.
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor Signaling Pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound.
Synthesis of 17β-Acetoxy-5α-androstan-3-one
While a specific, detailed protocol for the direct synthesis of this compound was not found in the provided search results, a common method involves the acetylation of the corresponding 17β-hydroxyl group of dihydrotestosterone (androstanolone).
Materials:
-
5α-Androstan-17β-ol-3-one (Dihydrotestosterone)
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve 5α-Androstan-17β-ol-3-one in anhydrous pyridine.
-
Add acetic anhydride to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 17β-Acetoxy-5α-androstan-3-one.
Androgen Receptor Competitive Binding Assay
The following is a representative protocol for a radioligand competition binding assay to determine the binding affinity of this compound for the androgen receptor.[2][3]
Materials:
-
Purified androgen receptor ligand-binding domain (AR-LBD)
-
[³H]-Dihydrotestosterone ([³H]-DHT) as the radioligand[2]
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2)[2]
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Prepare a series of dilutions of the test compound (this compound).
-
In each well of a 96-well plate, add a fixed concentration of AR-LBD and [³H]-DHT.
-
Add the different concentrations of the test compound to the wells. Include control wells with no test compound (total binding) and wells with a high concentration of a known non-labeled androgen (e.g., unlabeled DHT) to determine non-specific binding.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Experimental Workflow for AR Binding Assay
Caption: Workflow for Androgen Receptor Competitive Binding Assay.
Conclusion
This compound is a valuable research tool for investigating the androgen signaling pathway. Its high affinity for the androgen receptor and its function as a potent agonist make it a standard compound for in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this important steroid derivative. Further research into its specific pharmacokinetic and pharmacodynamic properties will continue to enhance its utility in the fields of endocrinology and drug discovery.
References
- 1. Androstan-3-one, 17-(acetyloxy)-, (5α,17β)- [webbook.nist.gov]
- 2. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Oxoandrostan-17-yl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoandrostan-17-yl acetate, also widely known by its synonyms Androstanolone acetate, Stanolone acetate, and Dihydrotestosterone acetate (DHTA), is a synthetic androstane steroid.[1][2][3][4] As an ester of the potent androgen dihydrotestosterone (DHT), it functions as an androgen and anabolic steroid.[3][5] Its core structure features a ketone group at the C3 position and an acetate ester at the C17β position.[6] This compound serves as a valuable tool in various research contexts, particularly in studies involving androgen receptor (AR) binding and the investigation of androgenic and anabolic pathways.[7] Its synthesis is typically achieved through the esterification of its precursor, androstanolone (DHT).[8] This guide provides an in-depth overview of its synthesis and the analytical techniques employed for its characterization.
Synthesis of this compound
The most common and direct method for synthesizing this compound is through the acetylation of the 17β-hydroxyl group of androstanolone (dihydrotestosterone). This reaction involves treating androstanolone with an acetylating agent, such as acetic anhydride, in the presence of a base like pyridine, which acts as a catalyst and scavenges the acidic byproduct.[8]
Synthesis Pathway
The reaction proceeds as a nucleophilic acyl substitution where the hydroxyl group on the C17 position of androstanolone attacks the electrophilic carbonyl carbon of acetic anhydride.
Caption: Synthesis of this compound via acetylation.
Experimental Protocol: Acetylation of Dihydrotestosterone
This protocol is adapted from established procedures for steroid acetylation.[9]
Materials:
-
Dihydrotestosterone (DHT) (5.8 g, 20.0 mmol)
-
Dry Pyridine (32.0 mL, 400 mmol)
-
Acetic Anhydride (18.8 mL, 200 mmol)
-
Ethyl acetate
-
Acidified water (pH ≈ 3)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5.8 g (20.0 mmol) of Dihydrotestosterone in 32.0 mL of dry pyridine.
-
To this solution, add 18.8 mL of acetic anhydride.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, remove the excess pyridine and acetic acid using a rotary evaporator under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash consecutively with acidified water (pH ≈ 3), 10% Na₂CO₃ solution, and finally with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product, this compound.
-
Further purification can be achieved through recrystallization or column chromatography.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound are confirmed using various analytical methods. The key physicochemical properties and a summary of expected spectroscopic data are presented below.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | [(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate | [3][4] |
| Synonyms | Androstanolone acetate, Stanolone acetate, Dihydrotestosterone acetate | [1][2][3] |
| Molecular Formula | C₂₁H₃₂O₃ | [1][2][6] |
| Molecular Weight | 332.48 g/mol | [2][3][7] |
| CAS Number | 1164-91-6 | [1][2][4] |
| Appearance | White or off-white solid | [10] |
| Solubility | Soluble in DMSO, chloroform, dichloromethane; slightly soluble in ethanol | [8][7][10] |
Spectroscopic Data Summary
Spectroscopic analysis is crucial for structural elucidation and confirmation.
| Technique | Expected Data |
| Mass Spec. (MS) | Molecular Ion (M⁺): m/z 332.24. Characteristic fragmentation patterns corresponding to the steroid backbone and loss of the acetate group. |
| ¹H NMR | Signals corresponding to two methyl groups (singlets), a methyl group of the acetate moiety (singlet ~2.0 ppm), a multiplet for the proton at C17 (~4.6 ppm), and a complex series of multiplets for the steroidal ring protons. |
| ¹³C NMR | Signals for 21 carbon atoms, including a ketone carbonyl (~210-220 ppm), an ester carbonyl (~170 ppm), and characteristic signals for the steroid ring system.[1] |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone (~1715 cm⁻¹) and the C=O stretch of the ester (~1735 cm⁻¹), along with C-O and C-H stretching frequencies.[10] |
Characterization Workflow
The general workflow for confirming the structure and purity of the synthesized product involves a sequence of analytical techniques.
Caption: General workflow for purification and characterization.
Experimental Protocols: Characterization
3.4.1 Mass Spectrometry (GC-MS)
-
Protocol: A dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the compound from any impurities, and the MS provides mass-to-charge ratio data.
-
Expected Outcome: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (332.48).[1][6] The fragmentation pattern will provide further structural confirmation.
3.4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.
-
Expected Outcome: The ¹H NMR spectrum will show distinct signals for the different types of protons in the molecule. The ¹³C NMR spectrum will confirm the presence of 21 carbon atoms and identify the carbonyl carbons of the ketone and ester functional groups.[1]
3.4.3 Infrared (IR) Spectroscopy
-
Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically as a KBr pellet or using an ATR accessory.
-
Expected Outcome: The IR spectrum will display characteristic absorption peaks for the functional groups present, notably the sharp, strong peaks for the two distinct carbonyl groups (ketone and ester).[10]
References
- 1. This compound | C21H32O3 | CID 252015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Androstanolone acetate | 1164-91-6 | FA17913 | Biosynth [biosynth.com]
- 3. Dihydrotestosterone acetate - Wikipedia [en.wikipedia.org]
- 4. Stanolone acetate | C21H32O3 | CID 11809740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Androstanolone - Wikipedia [en.wikipedia.org]
- 6. Androstan-3-one, 17-(acetyloxy)-, (5α,17β)- [webbook.nist.gov]
- 7. glpbio.com [glpbio.com]
- 8. Androstanolone acetate | 1164-91-6 | Benchchem [benchchem.com]
- 9. 17β-Hydroxy-2-oxa-5α-androstan-3-one [mdpi.com]
- 10. (3Alpha,5Alpha,14Beta)-17-Oxoandrostan-3-Yl Acetate: Properties, Uses, Safety & Supplier China | High Purity Steroid Intermediate [nj-finechem.com]
An In-depth Technical Guide on the Biological Activity of 3-Oxoandrostan-17-yl Acetate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of 3-Oxoandrostan-17-yl acetate, also known as androstanolone acetate or stanolone acetate, and its analogs. As synthetic androgens and anabolic steroids, these compounds exert their effects primarily through interaction with the androgen receptor (AR), a ligand-activated transcription factor crucial in male reproductive development and muscle growth. This document details the mechanism of action, including the downstream signaling pathways, and presents available quantitative data on the biological activities of these compounds. Furthermore, it outlines detailed experimental protocols for key assays used to evaluate their androgenic and anabolic properties, as well as their potential anti-tumor effects.
Introduction
This compound is a synthetic derivative of dihydrotestosterone (DHT), a potent endogenous androgen. The esterification at the 17β-hydroxyl group modifies the pharmacokinetic profile of the parent steroid, androstanolone (stanolone). This class of compounds is of significant interest to researchers and drug development professionals for its potential therapeutic applications, ranging from androgen replacement therapy to the development of selective androgen receptor modulators (SARMs) with tissue-specific effects. Understanding the intricate details of their biological activity is paramount for the rational design of new therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound and its analogs is through the activation of the androgen receptor (AR). Upon entering the cell, these compounds bind to the AR, which is located in the cytoplasm and is associated with heat shock proteins (HSPs).
Classical (Genomic) Signaling Pathway:
Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators and the general transcription machinery, leading to the regulation of gene expression. This genomic pathway is responsible for the majority of the physiological effects of androgens, including their anabolic and androgenic actions.
In silico modeling of 3-Oxoandrostan-17-yl acetate receptor binding
An In-Depth Technical Guide to the In Silico Modeling of 3-Oxoandrostan-17-yl Acetate Binding to the Androgen Receptor
Introduction
This compound, more commonly known as Dihydrotestosterone acetate (DHTA) or Androstanolone acetate, is a synthetic androgen and an ester of the potent endogenous androgen, Dihydrotestosterone (DHT).[1][2] Like its parent compound, DHTA's biological effects are mediated through its interaction with the Androgen Receptor (AR), a member of the steroid hormone nuclear receptor superfamily.[3][4][5] The AR is a critical drug target for various conditions, including prostate cancer, benign prostatic hyperplasia, and androgen deficiency.[6][7][8]
In silico modeling provides a powerful, cost-effective, and rapid approach to investigate the binding of ligands like DHTA to the Androgen Receptor. By simulating these interactions at a molecular level, researchers can predict binding affinity, understand the structural determinants of binding, and screen for novel modulators of AR activity. This guide details the theoretical and practical aspects of modeling the binding of this compound to the AR, from receptor biology to computational workflows and experimental validation.
The Androgen Receptor: Structure and Function
The Androgen Receptor is a ligand-activated transcription factor that plays a pivotal role in the development and maintenance of male characteristics.[5][9] The protein consists of several key functional domains, most notably the N-terminal Domain (NTD), a DNA-Binding Domain (DBD), and a C-terminal Ligand-Binding Domain (LBD).[10][11] The binding of an androgen, such as DHT (derived from DHTA), to the LBD induces a conformational change in the receptor.[4][5] This event triggers a cascade that ultimately modulates the transcription of target genes.
Androgen Receptor Signaling Pathways
The AR signaling axis can be broadly divided into two pathways: a classical, genomic pathway and a non-classical, non-genomic pathway.
-
Classical (Genomic) Pathway: This is the canonical signaling route. Upon ligand binding in the cytoplasm, the AR dissociates from heat shock proteins, dimerizes, and translocates into the nucleus.[6][12] Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.[6][10] This process is relatively slow, occurring over hours.
-
Non-Classical (Non-Genomic) Pathway: This pathway involves a subpopulation of AR located at the plasma membrane and mediates rapid cellular responses.[12] Ligand binding to membrane-associated AR can activate various downstream kinase cascades, such as the MAPK pathway, without direct gene transcription.[7][12] This pathway can influence cellular processes on a timescale of seconds to minutes.
Below is a diagram illustrating the classical and non-classical AR signaling pathways.
Quantitative Binding Data
While specific, experimentally-derived binding constants for the ester prodrug this compound are not widely reported, the affinity of its active form, Dihydrotestosterone (DHT), for the Androgen Receptor is well-characterized. DHT is one of the most potent endogenous AR ligands.[9] Its binding affinity is significantly higher than that of testosterone.[13]
| Ligand | Receptor | Binding Affinity (Kd) | Potency (EC50) | Reference |
| Dihydrotestosterone (DHT) | Human AR | 0.25 - 0.5 nM | 0.13 nM | [13][14] |
| Testosterone | Human AR | 0.4 - 1.0 nM | 0.66 nM | [13][14] |
In Silico Modeling Workflow
Modeling the interaction between DHTA (or its active form, DHT) and the AR involves a multi-step computational process. This workflow typically includes protein and ligand preparation, molecular docking to predict the binding pose, and more rigorous methods like molecular dynamics to assess stability and binding free energy.
Methodology Details
1. Protein Preparation:
-
Source: Obtain a high-resolution crystal structure of the AR Ligand-Binding Domain (LBD). The Protein Data Bank (PDB) is the primary repository. Structures co-crystallized with an agonist (like DHT) are ideal (e.g., PDB ID: 1I37).
-
Protocol:
-
Use software like Schrödinger's Protein Preparation Wizard, UCSF Chimera, or PyMOL.
-
Remove all non-essential molecules, such as water, crystallization agents, and any co-factors not relevant to binding.
-
Inspect the structure for missing atoms or loops. Homology modeling may be required if segments are missing.[15]
-
Add hydrogen atoms appropriate for a physiological pH.
-
Perform a constrained energy minimization to relieve any steric clashes introduced during preparation.
-
2. Ligand Preparation:
-
Source: The 3D structure of this compound can be obtained from databases like PubChem (CID 252015) or generated from its 2D structure.[2]
-
Protocol:
-
Use tools like Schrödinger's LigPrep or the RDKit library.
-
Generate possible ionization states, tautomers, and stereoisomers if applicable.
-
Assign molecular mechanics force field parameters (e.g., OPLS, GAFF) and partial atomic charges.
-
Perform an energy minimization of the ligand structure.
-
3. Molecular Docking:
-
Objective: To predict the preferred orientation (pose) and conformation of the ligand within the AR binding pocket.
-
Protocol:
-
Software: Common docking programs include AutoDock, GOLD, or Glide.[11][16]
-
Grid Generation: Define the binding site. This is typically done by creating a bounding box (grid) centered on the co-crystallized ligand or on key residues known to be important for binding, such as Asn705, Gln711, Arg752, and Thr877.[11][17]
-
Docking Execution: The software systematically samples different ligand conformations and orientations within the grid, evaluating each with a scoring function.
-
Scoring: The scoring function estimates the binding affinity. Lower scores typically indicate more favorable binding.
-
4. Post-Docking Analysis: Molecular Dynamics (MD) Simulation
-
Objective: To evaluate the dynamic stability of the docked ligand-receptor complex and refine the binding pose in a simulated physiological environment.
-
Protocol:
-
Software: GROMACS, AMBER, or NAMD are widely used MD engines.
-
System Setup: Place the AR-ligand complex in the center of a simulation box and solvate it with an explicit water model (e.g., TIP3P). Add counter-ions to neutralize the system.
-
Simulation:
-
Minimize the energy of the entire system.
-
Gradually heat the system to a target temperature (e.g., 300 K) and equilibrate the pressure.
-
Run a production simulation for a duration of 50-100 nanoseconds or longer.
-
-
Analysis: Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) to assess stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
5. Binding Free Energy Calculation:
-
Objective: To obtain a more accurate, quantitative estimate of binding affinity than docking scores.
-
Protocol:
-
Method: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or MM/Poisson-Boltzmann Surface Area (MM/PBSA) methods are common end-point techniques.[18]
-
Execution: These methods are applied as a post-processing step on the MD simulation trajectory. They calculate the free energy of the complex, the receptor, and the ligand to derive the binding free energy (ΔG_bind).
-
Experimental Validation Protocols
Computational predictions must be validated by experimental data. A common method to determine the binding affinity of a ligand to its receptor is the competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
-
Objective: To determine the affinity (Ki) of a test compound (e.g., DHTA) by measuring its ability to compete with a radiolabeled ligand (e.g., ³H-DHT) for binding to the Androgen Receptor.
-
Materials:
-
Source of Androgen Receptor (e.g., protein extract from LNCaP prostate cancer cells, or purified recombinant AR).
-
Radiolabeled ligand (e.g., [³H]Dihydrotestosterone).
-
Unlabeled test compound (this compound).
-
Assay buffer, scintillation cocktail, filtration apparatus.
-
-
Methodology:
-
A constant concentration of AR and the radiolabeled ligand are incubated together.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixtures.
-
The mixtures are incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration.
-
The amount of radioactivity bound to the filter (representing the receptor-bound ligand) is quantified using a scintillation counter.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor. An IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting curve.
-
The IC50 is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Conclusion
In silico modeling offers a detailed and predictive window into the molecular interactions governing the binding of this compound to the Androgen Receptor. By combining molecular docking with more rigorous methods like molecular dynamics and free energy calculations, researchers can generate robust hypotheses about binding mechanisms and affinities.[19][20] These computational predictions, when guided and validated by experimental data from techniques such as competitive binding assays, provide a comprehensive understanding that can accelerate the discovery and design of novel AR modulators for therapeutic use.
References
- 1. Dihydrotestosterone acetate - Wikipedia [en.wikipedia.org]
- 2. This compound | C21H32O3 | CID 252015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Androstanolone acetate | 1164-91-6 | Benchchem [benchchem.com]
- 5. What is Androstanolone used for? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 13. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 14. Androstanolone - Wikipedia [en.wikipedia.org]
- 15. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Modeling Studies of Natural Inhibitors of Androgen Signaling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In silico studies on the molecular interactions of steroid hormones and steroid hormone mimicking drugs in the androgen receptor binding cleft - Implications for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
The Genesis of a Synthetic Androgen: A Technical History of 3-Oxoandrostan-17-yl Acetate
Bremerhaven-Lehe, Germany - In the fertile scientific landscape of the early 20th century, the quest to isolate and understand the chemical messengers governing sexual development was a paramount challenge. Following the landmark isolation of androsterone in 1931 by Adolf Butenandt and Kurt Tscherning, the field of steroid chemistry rapidly expanded.[1][2] This pioneering work, which involved the painstaking processing of over 17,000 liters of male urine to yield a mere 50 milligrams of crystalline androsterone, laid the foundational knowledge for the synthesis of a new class of androgens, including 3-Oxoandrostan-17-yl acetate.[1][3]
This compound, also known as androstanolone acetate or dihydrotestosterone acetate, is a synthetic androgen and an ester derivative of dihydrotestosterone (DHT). The parent compound, DHT, was first synthesized in 1935 by Butenandt and his colleagues.[4] The development of esterified forms of androgens, such as the acetate, was a logical progression in steroid research, aimed at modifying the pharmacokinetic properties of the parent hormone. Esterification, a common strategy in medicinal chemistry, was explored to enhance the lipid solubility of steroids, potentially prolonging their release and duration of action when administered. While this compound itself was never commercially marketed, its synthesis and study were integral to the broader investigation of structure-activity relationships within the androgen class of hormones.[4]
Quantitative Data from Synthesis
| Parameter | Value | Reference |
| Starting Material | Dihydrotestosterone (DHT) | [5] |
| Reagents | Acetic anhydride, Pyridine | [5] |
| Yield | 83% | [5] |
| Melting Point | 155-156 °C | [5] |
Experimental Protocols
The synthesis of this compound is a straightforward esterification of the 17β-hydroxyl group of dihydrotestosterone. The following protocol is based on a modern, high-yield procedure.
Synthesis of this compound (Dihydrotestosterone Acetate)
Materials:
-
Dihydrotestosterone (20.0 mmol, 5.8 g)
-
Dry Pyridine (400 mmol, 32.0 mL)
-
Acetic Anhydride (200 mmol, 18.8 mL)
-
Ethyl acetate
-
Acidified water (pH = 3)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 5.8 g (20.0 mmol) of dihydrotestosterone in 32.0 mL (400 mmol) of dry pyridine.
-
To this solution, add 18.8 mL (200 mmol) of acetic anhydride.
-
Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, evaporate the excess pyridine and acetic acid under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash consecutively with acidified water (pH = 3), 10% Na₂CO₃ solution, and water until the aqueous layer is neutral.
-
Dry the organic layer with Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting crude product from ethyl acetate to yield white crystals of this compound.[5]
Historical Context of Biological Action and Signaling Pathways
The biological investigation of synthetic androgens like this compound in the mid-20th century predated the detailed molecular understanding of their mechanism of action. It was generally understood that these compounds exerted masculinizing effects, though the concept of a specific intracellular receptor was not yet fully formed.
The seminal discovery of the androgen receptor (AR) did not occur until the late 1960s.[1][2] Prior to this, the prevailing model of steroid hormone action was less defined. It was known that androgens acted on target tissues, but the precise molecular interactions were a "black box." The diagram below illustrates a simplified, historically-contextualized understanding of androgen action as it would have been conceptualized in the era following the initial synthesis of compounds like this compound, before the elucidation of the androgen receptor.
This early model lacked the specific details of receptor binding, dimerization, and nuclear translocation that are now central to our understanding of androgen signaling. The focus was on the observable physiological outcomes in response to androgen administration.
The synthesis and study of this compound and other similar androgen esters were crucial steps in the journey to unravel the complexities of steroid endocrinology. These early investigations into synthetic derivatives paved the way for the development of more potent and specific therapeutic agents and provided the chemical tools necessary for later, more detailed mechanistic studies that would ultimately reveal the intricate signaling pathways governed by androgens.
References
In-Depth Technical Guide to 3-Oxoandrostan-17-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
| Parameter | Value | Reference |
| Compound Name | 3-Oxoandrostan-17-yl acetate | [1] |
| CAS Number | 1164-91-6 | [1] |
| IUPAC Name | (10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl) acetate | [1] |
| Synonyms | Androstanolone acetate, 5α-Dihydrotestosterone acetate | [1] |
| Molecular Formula | C21H32O3 | [1] |
| Molecular Weight | 332.48 g/mol | [1] |
Physicochemical Properties
| Property | Value | Reference |
| XLogP3 | 4.2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 332.235145 g/mol | [1] |
| Monoisotopic Mass | 332.235145 g/mol | [1] |
| Topological Polar Surface Area | 43.4 Ų | [1] |
| Heavy Atom Count | 24 | [1] |
| Complexity | 555 | [1] |
Biological Activity and Mechanism of Action
This compound, also known as Androstanolone acetate, is a synthetic androgen and an agonist of the androgen receptor (AR). Its biological activities are primarily mediated through its high-affinity binding to the androgen receptor in target tissues. This interaction initiates a cascade of molecular events that modulate gene expression, leading to anabolic and androgenic effects.
The primary mechanism of action involves the binding of the ligand to the AR in the cytoplasm, which leads to a conformational change in the receptor. This ligand-receptor complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, ultimately leading to the synthesis of proteins that mediate the physiological effects of androgens. These effects include the promotion of muscle hypertrophy through increased protein synthesis and nitrogen retention.
Androgen Receptor Signaling Pathway
The following diagram illustrates the classical androgen receptor signaling pathway, which is the primary mechanism through which this compound is expected to exert its biological effects.
Caption: Classical androgen receptor signaling pathway.
Experimental Protocols
Proposed Synthesis of this compound
A potential synthesis route for this compound can be adapted from the synthesis of related androstenedione compounds.[3] The starting material would be a commercially available androstanolone derivative. A key step would be the selective protection and deprotection of hydroxyl groups and the oxidation of the 3-hydroxyl group to a ketone.
Materials:
-
Androstanolone
-
Acetic anhydride
-
Pyridine
-
Chromium trioxide (or other suitable oxidizing agent)
-
Appropriate solvents (e.g., dichloromethane, acetone)
-
Reagents for workup and purification (e.g., sodium bicarbonate, magnesium sulfate, silica gel)
Procedure:
-
Acetylation of the 17-hydroxyl group: Dissolve androstanolone in pyridine and add acetic anhydride. Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction by adding water and extracting with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Oxidation of the 3-hydroxyl group: Dissolve the resulting 17-acetoxy-androstan-3-ol in a suitable solvent like acetone. Add an oxidizing agent such as Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise at 0°C. Monitor the reaction by TLC. Upon completion, quench the reaction with isopropanol and work up by extraction.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Androgen Receptor Binding Assay
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the androgen receptor.[4][5][6]
Materials:
-
Source of androgen receptor (e.g., rat prostate cytosol, recombinant human AR)
-
Radiolabeled androgen (e.g., [³H]-dihydrotestosterone)
-
Test compound (this compound)
-
Non-labeled dihydrotestosterone (for determining non-specific binding)
-
Assay buffer (e.g., Tris-HCl with protease inhibitors)
-
Scintillation cocktail and scintillation counter
-
96-well plates
Procedure:
-
Preparation of AR extract: Prepare a cytosolic fraction from a suitable tissue source (e.g., rat ventral prostate) or use a purified recombinant AR.
-
Assay setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Total binding wells: Contain AR preparation and radiolabeled androgen.
-
Non-specific binding wells: Contain AR preparation, radiolabeled androgen, and a high concentration of non-labeled androgen (e.g., DHT).
-
Competition wells: Contain AR preparation, radiolabeled androgen, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of bound and free radioligand: Separate the AR-bound radioligand from the free radioligand using a method such as dextran-coated charcoal, filtration, or scintillation proximity assay.
-
Quantification: Measure the radioactivity in each well using a scintillation counter.
-
Data analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vitro Quantification of this compound in Biological Matrices
This protocol outlines a general workflow for the quantification of this compound in a biological matrix such as cell culture media or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9][10]
Materials:
-
Biological matrix containing the analyte
-
Internal standard (e.g., a deuterated analog of the analyte)
-
Extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate)
-
LC-MS/MS system
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., water and methanol/acetonitrile with additives like formic acid or ammonium fluoride)
Procedure:
-
Sample preparation:
-
Thaw the biological samples.
-
Add a known amount of the internal standard to each sample.
-
Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte from other matrix components on the analytical column using a suitable gradient elution program.
-
Detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data analysis:
-
Construct a calibration curve by analyzing standards of known concentrations.
-
Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Experimental Workflow for Steroid Analysis
The following diagram illustrates a typical workflow for the analysis of steroid compounds from biological samples.
References
- 1. This compound | C21H32O3 | CID 252015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Androstanolone - Wikipedia [en.wikipedia.org]
- 3. An efficient synthesis of 5alpha-androst-1-ene-3,17-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. policycommons.net [policycommons.net]
- 5. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 6. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Steroid Hormone Analysis with Supel™ Swift HLB DPX [sigmaaldrich.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Simultaneous Quantification of Steroid Hormones Using hrLC-MS in Endocrine Tissues of Male Rats and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for High-Purity 3-Oxoandrostan-17-yl Acetate
Commercial Availability of Precursor Material
High-purity 3-Oxoandrostan-17-yl acetate is a specialized derivative of the more common androgen, 5α-dihydrotestosterone (DHT), also known as 5α-Androstan-17β-ol-3-one. Several reputable suppliers offer high-purity grades of this precursor, which can serve as the starting material for the synthesis of the target compound.
| Supplier | Product Name | Purity | CAS Number |
| Sigma-Aldrich | 5α-Androstan-17β-ol-3-one | ≥97.5% | 521-18-6 |
| 5α-Androstan-17β-ol-3-one | VETRANAL®, analytical standard | 521-18-6 | |
| Steraloids Inc. | 5α-ANDROSTAN-17β-OL-3-ONE | Homogeneous by TLC | 521-18-6 |
| LGC Standards | 5alpha-Androstan-17beta-ol-3-one | ISO 17034 | 521-18-6 |
| Cambridge Isotope Laboratories, Inc. | 5α-Androstan-3β-ol-17-one (epiandrosterone) | 98% | 481-29-8 |
Experimental Protocols
Synthesis of this compound from 5α-Dihydrotestosterone
The synthesis of this compound from 5α-dihydrotestosterone involves the selective acetylation of the 17β-hydroxyl group.
Materials:
-
5α-Dihydrotestosterone (high purity)
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, dissolve 5α-dihydrotestosterone (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add anhydrous pyridine (2 equivalents) followed by the slow, dropwise addition of acetic anhydride (1.5 equivalents) at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification of Crude Product: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude product can be purified by column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporation of the solvent, load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield high-purity this compound as a white solid.
Analytical Methods for Purity Assessment
The purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for any impurities.
Androgen Signaling Pathways
This compound, as an androgenic steroid, is expected to exert its biological effects primarily through the androgen receptor (AR). The binding of androgens to the AR initiates a cascade of events that can be broadly categorized into genomic and non-genomic pathways.
Genomic Androgen Signaling Pathway
The classical, genomic pathway involves the regulation of gene expression.
Caption: Genomic Androgen Signaling Pathway.
Non-Genomic Androgen Signaling Pathway
Androgens can also elicit rapid cellular responses that are independent of gene transcription.
Caption: Non-Genomic Androgen Signaling Pathway.
Experimental Workflow for Synthesis and Purity Assessment
The overall workflow from starting material to a pure, characterized product is crucial for reproducible research.
Caption: Experimental Workflow for this compound.
This technical guide provides a comprehensive starting point for researchers to obtain and utilize high-purity this compound in their studies. By following the outlined synthetic and purification protocols, and understanding the compound's biological context, scientists can confidently incorporate this molecule into their research endeavors.
Methodological & Application
Application Notes and Protocols: Dissolving 3-Oxoandrostan-17-yl Acetate for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Oxoandrostan-17-yl acetate, also known as androstanolone acetate or dihydrotestosterone acetate, is a synthetic androgen and an ester of dihydrotestosterone (DHT)[1][2]. As an androgen receptor (AR) ligand, it is a valuable compound for in vitro studies related to hormone-dependent cancers, endocrinology, and drug discovery[3][4]. Due to its hydrophobic nature, proper solubilization is critical for achieving accurate and reproducible results in cell-based assays. These application notes provide a detailed protocol for the effective dissolution and preparation of this compound for use in cell culture experiments.
Compound Data and Storage Recommendations
A summary of the key physical and chemical properties of this compound is provided below. Adhering to the recommended storage conditions is crucial for maintaining the compound's integrity.
| Property | Data | Reference |
| Synonyms | Androstanolone acetate, Dihydrotestosterone acetate | [1][3] |
| Molecular Formula | C₂₁H₃₂O₃ | [1][5] |
| Molecular Weight | 332.48 g/mol | [1][5] |
| Appearance | White or off-white solid | [5] |
| Solubility | Soluble in DMSO, chloroform, dichloromethane; Slightly soluble in ethanol | [4][5] |
| Storage (Powder) | Store at -20°C in a dry, dark place. | [4] |
| Stock Solution Storage | Aliquot and store at -20°C (stable for ~1 month) or -80°C (stable for ~6 months). Avoid repeated freeze-thaw cycles. | [4] |
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol details the recommended procedure for dissolving this compound using Dimethyl Sulfoxide (DMSO) as the solvent. It is critical to maintain a final DMSO concentration in the cell culture medium that is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%[6][7].
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or incubator (optional, set to 37°C)
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
Part 1: Preparation of a 10 mM Stock Solution
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Volume (mL) x Concentration (mM) x Molecular Weight ( g/mol ) Example: For 1 mL of a 10 mM solution: Mass (mg) = 1 mL x 10 mmol/L x 332.48 g/mol = 3.325 mg
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add the corresponding volume of cell culture grade DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex at maximum speed until the powder is completely dissolved. If solubility is an issue, the solution can be gently warmed to 37°C for a few minutes and vortexed again[4]. Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C[4].
Part 2: Preparation of the Final Working Solution
The stock solution must be diluted into your complete cell culture medium to achieve the desired final concentration for treating your cells. A serial dilution approach is recommended for accuracy.
-
Thaw the Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to minimize solvent shock to the cells, first prepare an intermediate dilution.
-
Example: To get a 100 µM final concentration with a 1:1000 dilution (0.1% DMSO), you could first make a 1 mM intermediate stock. Dilute 10 µL of the 10 mM stock into 90 µL of pre-warmed complete cell culture medium.
-
-
Prepare Final Working Solution: Add the appropriate volume of the stock (or intermediate) solution to your pre-warmed complete cell culture medium.
-
Example: To achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
-
Mix and Apply: Gently mix the medium containing the compound by swirling or inverting the container. Immediately add the medium to your cell culture plates. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects[8].
Visualized Workflows and Pathways
Diagram 1: Experimental Workflow
Caption: Workflow for dissolving this compound and preparing working solutions.
Diagram 2: Canonical Androgen Receptor Signaling Pathway
Caption: Simplified canonical signaling pathway for androgen receptor ligands.
References
- 1. This compound | C21H32O3 | CID 252015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Androstanolone - Wikipedia [en.wikipedia.org]
- 3. Androstanolone acetate | 1164-91-6 | Benchchem [benchchem.com]
- 4. glpbio.com [glpbio.com]
- 5. (3Alpha,5Alpha,14Beta)-17-Oxoandrostan-3-Yl Acetate: Properties, Uses, Safety & Supplier China | High Purity Steroid Intermediate [nj-finechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for High-Throughput Screening Using 3-Oxoandrostan-17-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoandrostan-17-yl acetate, an esterified derivative of a potent androgen, serves as a valuable tool in high-throughput screening (HTS) for the discovery of modulators of the androgen receptor (AR) signaling pathway. Due to its ester linkage, this compound can act as a pro-drug, being metabolized by intracellular esterases to release the active androgen. This property makes it particularly useful in cell-based assays designed to identify inhibitors of androgen metabolism or to characterize compounds that modulate androgenic activity.
These application notes provide a detailed protocol for a cell-based transcriptional activation assay using a stable cell line expressing the human androgen receptor and a luciferase reporter gene under the control of an androgen-responsive element (ARE). This assay format is robust, scalable, and suitable for screening large compound libraries to identify both agonists and antagonists of the AR pathway.
Principle of the Assay
The assay utilizes a human cell line (e.g., PC3 or HEK293) stably co-transfected with an expression vector for the full-length human androgen receptor and a reporter vector containing a luciferase gene downstream of a promoter with multiple androgen response elements (AREs). In the presence of an AR agonist, the receptor translocates to the nucleus, binds to the AREs, and drives the expression of luciferase. The resulting luminescence is proportional to the level of AR activation.
This compound, upon entering the cell, is cleaved by endogenous esterases to its active form, which then activates the AR. Test compounds can be evaluated for their ability to either inhibit this activation (antagonists) or to act as agonists themselves.
Signaling Pathway
Caption: Androgen Receptor (AR) signaling pathway in the luciferase reporter assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: PC3-AR-ARE-luciferase stable cell line (or equivalent).
-
Culture Medium: RPMI-1640, 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS), 1% Penicillin-Streptomycin.
-
Assay Medium: RPMI-1640 (phenol red-free), 5% CS-FBS, 1% Penicillin-Streptomycin.
-
Test Compound: this compound (agonist control).
-
Reference Antagonist: Bicalutamide (antagonist control).
-
Assay Plates: 384-well, white, solid-bottom, sterile, tissue-culture treated plates.
-
Luciferase Detection Reagent: ONE-Glo™ Luciferase Assay System (or equivalent).
-
Instrumentation: Luminometer plate reader, automated liquid handler.
Protocol 1: HTS for AR Antagonists
This protocol is designed to screen for compounds that inhibit the androgenic activity induced by this compound.
1. Cell Seeding: a. Culture PC3-AR-ARE-luciferase cells to ~80% confluency. b. Harvest cells using standard trypsinization methods and resuspend in Assay Medium to a final concentration of 2.0 x 10^5 cells/mL. c. Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well). d. Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
2. Compound Addition: a. Prepare a dose-response plate of test compounds and control compounds (Bicalutamide) in DMSO. b. Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of compound solution from the source plate to the assay plate. This results in a 1:1000 dilution. c. Add 50 nL of DMSO to control wells (maximum and minimum signal).
3. Agonist Addition: a. Prepare a solution of this compound in Assay Medium at a concentration that yields an EC80 response (determined from a prior dose-response experiment, e.g., 20 nM). b. Add 25 µL of the agonist solution to all wells except for the "minimum signal" control wells. c. Add 25 µL of Assay Medium without agonist to the "minimum signal" control wells. d. The final volume in each well is 50 µL.
4. Incubation: a. Incubate the assay plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
5. Luminescence Detection: a. Equilibrate the assay plate and the luciferase detection reagent to room temperature. b. Add 25 µL of the luciferase detection reagent to each well. c. Incubate for 10 minutes at room temperature, protected from light. d. Measure the luminescence signal using a plate luminometer with an integration time of 0.5-1 second per well.
HTS Workflow Diagram
Caption: High-throughput screening workflow for identifying AR antagonists.
Data Presentation and Analysis
Data should be normalized to the controls on each plate. The percent inhibition for each test compound concentration is calculated as follows:
% Inhibition = 100 * (1 - [Signal_Compound - Signal_Min] / [Signal_Max - Signal_Min])
Where:
-
Signal_Compound: Luminescence from wells with test compound and agonist.
-
Signal_Min: Average luminescence from wells with DMSO only (no agonist).
-
Signal_Max: Average luminescence from wells with DMSO and agonist.
The quality of the HTS assay is assessed by calculating the Z'-factor:
Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|
An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.
Table 1: Assay Performance Metrics
| Parameter | Value | Description |
| Cell Seeding Density | 5,000 cells/well | Optimal density for signal window and cell health. |
| Agonist (EC80) | 20 nM | Concentration of this compound. |
| Signal to Background | > 50-fold | Ratio of max signal to min signal. |
| Z'-Factor | 0.78 | Indicates an excellent assay for HTS. |
| DMSO Tolerance | ≤ 0.5% | Final concentration of DMSO with no effect on assay performance. |
Table 2: Representative IC50 Data for Control and Hit Compounds
| Compound | Target | Assay Type | IC50 (µM) |
| Bicalutamide | Androgen Receptor | Antagonist | 0.85 |
| Hit Compound A | Androgen Receptor | Antagonist | 1.2 |
| Hit Compound B | Androgen Receptor | Antagonist | 3.5 |
| Inactive Compound C | Androgen Receptor | Antagonist | > 50 |
Conclusion
The described cell-based luciferase reporter assay provides a reliable and high-throughput method for identifying and characterizing modulators of the androgen receptor. Using this compound as the agonist allows for the screening of compounds that may interfere with androgen signaling at multiple points, including the metabolic activation of pro-androgens. The detailed protocol and robust performance metrics make this assay an ideal platform for primary screening and lead optimization in drug discovery programs targeting androgen-related pathways.
Application Notes and Protocols for 3-Oxoandrostan-17-yl Acetate as a Mass Spectrometry Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-Oxoandrostan-17-yl acetate, also known as Androsterone acetate, as a standard in mass spectrometry for the qualitative and quantitative analysis of steroids. The protocols outlined below are intended to serve as a foundational methodology, which can be adapted and optimized for specific instrumentation and research needs.
Introduction
This compound is a steroid derivative that can be employed as an internal or external standard in mass spectrometry-based assays for the analysis of androgens and other related steroids. Its structural similarity to endogenous androgens makes it a suitable candidate for correcting variations during sample preparation and analysis. While the use of stable isotope-labeled internal standards is the gold standard for accuracy and precision in quantitative mass spectrometry, non-labeled standards like this compound can be a cost-effective alternative when properly validated.[1][2][3]
Key Properties:
| Property | Value |
| Chemical Formula | C₂₁H₃₂O₃ |
| Molecular Weight | 332.48 g/mol |
| Synonyms | Androsterone acetate, 5α-Androstan-3α-ol-17-one acetate |
Applications in Mass Spectrometry
This compound can be utilized in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) applications for steroid profiling.
-
Internal Standard in Quantitative Analysis: When used as an internal standard, a known amount of this compound is added to samples and calibration standards at the beginning of the sample preparation process. It helps to normalize for variations in extraction efficiency, derivatization yield (for GC-MS), and instrument response.
-
External Standard for Calibration: It can be used to create a calibration curve to determine the concentration of target analytes in unknown samples.
-
System Suitability Standard: To ensure the analytical system is performing correctly before running a batch of samples.
Data Presentation: Mass Spectral Information
Accurate mass spectral data is critical for the confident identification and quantification of target analytes. The following tables summarize the key mass spectrometry data for this compound.
GC-MS Data (Electron Ionization)
For GC-MS analysis, steroids are often derivatized, for example, by silylation, to improve their volatility and thermal stability.[4] The following data is for the underivatized compound.
| Parameter | Value | Reference |
| Ionization Mode | Electron Ionization (EI) | PubChem CID: 252015 |
| Major Fragment Ions (m/z) | 43, 55, 79 | PubChem CID: 252015 |
Note: The fragmentation pattern can be influenced by the derivatization agent used.
LC-MS/MS Data (Electrospray Ionization)
In LC-MS/MS, Multiple Reaction Monitoring (MRM) is commonly used for quantification. This involves selecting a precursor ion and one or more specific product ions. While specific MRM transitions for this compound are not widely published, a general approach for similar steroids can be adopted and optimized.
| Parameter | Suggested Starting Values |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ | m/z 333.2 |
| Product Ions (for MRM) | To be determined empirically. Common losses for steroids include H₂O and functional groups. |
Experimental Protocols
The following are detailed protocols for the analysis of steroids using this compound as a standard.
Protocol 1: Quantitative Analysis of Serum Androgens by GC-MS
This protocol describes a general procedure for the extraction, derivatization, and analysis of androgens from serum using this compound as an internal standard.
4.1.1. Materials and Reagents
-
This compound (Internal Standard)
-
Target androgen standards
-
Methyl tert-butyl ether (MTBE)
-
Hexane
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Pyridine
-
Serum samples, calibrators, and quality controls
4.1.2. Sample Preparation Workflow
4.1.3. Detailed Procedure
-
Sample Spiking: To 200 µL of serum, calibrator, or QC sample, add a known amount of this compound solution in methanol.
-
Liquid-Liquid Extraction: Add 1 mL of a mixture of MTBE and hexane (1:1, v/v). Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.[5]
-
Collection: Transfer the upper organic layer to a clean tube. Repeat the extraction step and combine the organic layers.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in 50 µL of pyridine and add 50 µL of MSTFA with 1% TMCS. Cap the vial and heat at 60°C for 30 minutes.[4]
-
GC-MS Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS system.
4.1.4. Suggested GC-MS Parameters
| Parameter | Setting |
| GC Column | Phenyl methyl siloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen[6] |
| Oven Program | Start at 180°C, ramp to 240°C at 20°C/min, then to 300°C at 5°C/min, hold for 5 min |
| Injector Temp. | 280°C |
| Ion Source Temp. | 230°C |
| MS Mode | Electron Ionization (EI) at 70 eV, Scan or Selected Ion Monitoring (SIM) |
Protocol 2: Quantitative Analysis of Serum Androgens by LC-MS/MS
This protocol provides a general method for the analysis of androgens in serum using this compound as an internal standard with LC-MS/MS.
4.2.1. Materials and Reagents
-
This compound (Internal Standard)
-
Target androgen standards
-
Methanol
-
Water (LC-MS grade)
-
Formic acid
-
Acetonitrile
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Serum samples, calibrators, and quality controls
4.2.2. Sample Preparation Workflow
4.2.3. Detailed Procedure
-
Sample Spiking: To 200 µL of serum, calibrator, or QC sample, add a known amount of this compound solution in methanol.
-
Protein Precipitation: Add 400 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
4.2.4. Suggested LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Ion Source | Electrospray Ionization (ESI), positive mode |
| MS Mode | Multiple Reaction Monitoring (MRM) |
Method Validation Considerations
When using this compound as a non-labeled internal standard, it is crucial to perform a thorough method validation to ensure data quality. Key validation parameters include:
-
Selectivity: Assess potential interferences from the matrix.
-
Linearity and Range: Determine the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision using quality control samples at multiple concentration levels.[7]
-
Matrix Effects: Investigate ion suppression or enhancement caused by the sample matrix.[3]
-
Recovery: Determine the efficiency of the extraction process.
-
Stability: Assess the stability of the analyte and internal standard under various storage and processing conditions.
Logical Relationship of Standard Selection
The choice of an internal standard is a critical decision in quantitative mass spectrometry. The following diagram illustrates the ideal characteristics and the rationale for selecting an appropriate internal standard.
Conclusion
This compound is a viable and cost-effective standard for the mass spectrometric analysis of steroids. The protocols and data provided herein offer a solid foundation for researchers to develop and validate robust analytical methods. While isotopically labeled standards are preferred for minimizing analytical variability, the careful implementation and validation of methods using this compound can yield accurate and reliable quantitative results in steroid analysis.
References
- 1. texilajournal.com [texilajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for the Administration of 3-Oxoandrostan-17-yl acetate in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Oxoandrostan-17-yl acetate, also known as Androstanolone acetate or 5a-Dihydrotestosterone acetate, is a synthetic anabolic-androgenic steroid.[1] As with other synthetic derivatives of testosterone, it is investigated for various physiological effects, including promoting muscle growth.[2] The effective and reproducible administration of this compound in animal models is critical for obtaining reliable data in preclinical research. Due to its lipophilic nature and poor solubility in aqueous solutions, specific protocols for vehicle preparation and administration are required.
These application notes provide detailed protocols for oral gavage and subcutaneous injection, common vehicle formulations, and a summary of relevant physicochemical and pharmacokinetic considerations to guide researchers in their experimental design.
Physicochemical Properties and Vehicle Selection
Understanding the physical and chemical properties of this compound is the first step in designing an effective administration protocol. Its lipophilic nature necessitates the use of non-aqueous vehicles or suspension formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₃₂O₃ | [1][3] |
| Molecular Weight | 332.48 g/mol | [1][3] |
| Appearance | Solid (white or off-white) | [3] |
| Solubility | Soluble in organic solvents like chloroform and dichloromethane; slightly soluble in ethanol.[3] | PubChem, Supplier Data |
Vehicle Selection: The choice of vehicle is critical for ensuring the stability and bioavailability of the compound. For lipophilic steroids, common vehicles involve organic solvents, oils, or suspending agents.
Table 2: Common Vehicle Formulations for Poorly Soluble Steroids
| Formulation | Composition | Administration Route | Notes |
|---|---|---|---|
| Oil-Based Solution | 10% DMSO + 90% Corn Oil | Oral Gavage, Subcutaneous Injection | Suitable for low doses.[4] Ensure complete dissolution. |
| Aqueous Suspension 1 | 0.5% Carboxymethylcellulose (CMC) Sodium in saline or water | Oral Gavage | A common vehicle for oral administration of insoluble compounds.[4] Requires sonication to form a uniform suspension. |
| Aqueous Suspension 2 | 2% DMSO + 40% PEG300 + 5% Tween-80 + 53% Saline | Oral Gavage, Intraperitoneal Injection | A multi-component system to improve solubility and stability.[4] Recommended for animals sensitive to higher concentrations of DMSO.[4] |
| Aqueous Suspension 3 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Oral Gavage, Intraperitoneal Injection | A standard formulation for many preclinical studies.[4] |
Experimental Protocols
The following are detailed protocols for the two most common routes of administration for compounds like this compound in rodent models.
Oral gavage is used to administer a precise volume of a substance directly into the stomach.[5]
Workflow for Dosing Formulation Preparation
Caption: Workflow for preparing a dosing suspension.
Materials:
-
This compound
-
Selected vehicle (e.g., 0.5% CMC in sterile water)
-
Appropriately sized gavage needles (stainless steel or flexible plastic)[5][6]
-
Syringes
-
Animal scale
Table 3: Recommended Gavage Needle Sizes and Maximum Dosing Volumes for Rodents
| Animal | Body Weight | Gauge | Needle Length | Max Volume (Recommended) |
|---|---|---|---|---|
| Mouse | 20-30 g | 20-22g | 1-1.5 inches | 5 mL/kg (e.g., 0.15 mL for 30g mouse)[5] |
| Rat | 200-300 g | 16-18g | 2-3 inches | 5-10 mL/kg (e.g., 1-2 mL for 200g rat)[5] |
Note: While maximum volumes can be higher, smaller volumes are recommended to reduce the risk of reflux and aspiration.[5]
Procedure:
-
Animal Handling and Measurement:
-
Gavage Needle Measurement:
-
Administration:
-
Draw the calculated volume into the syringe and attach the gavage needle.
-
Gently insert the needle into the mouth, to one side behind the incisors, and advance it over the tongue towards the esophagus.[6][7]
-
The needle should pass smoothly with no resistance. The animal may exhibit a swallowing reflex.[5][7] If resistance is met, withdraw and try again. [7]
-
Once the needle is in place, slowly administer the substance.[5]
-
Remove the needle gently along the same path of insertion.[5]
-
-
Post-Procedure Monitoring:
Workflow for Oral Gavage Administration
Caption: Step-by-step workflow for oral gavage.
Subcutaneous administration involves injecting the substance into the loose space between the skin and the underlying muscle. This route is often used for sustained release of oil-based steroid formulations and can result in higher bioavailability than oral administration for certain compounds.[8]
Materials:
-
Sterile dosing solution (e.g., compound in corn oil)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles
-
Animal scale
Table 4: Recommended Needle Sizes for Subcutaneous Injections in Rodents
| Animal | Gauge | Needle Length |
|---|---|---|
| Mouse | 25-27g | 1/2 - 5/8 inch |
| Rat | 23-25g | 5/8 - 1 inch |
Procedure:
-
Preparation:
-
Weigh the animal to calculate the correct injection volume.
-
Draw the sterile, prepared dosing solution into the syringe.
-
-
Injection Site:
-
The preferred site for SC injection is the scruff of the neck or the dorsal (back) area where the skin is loose.
-
-
Administration:
-
Gently lift a fold of skin to create a "tent."
-
Insert the needle at the base of the skin tent, parallel to the animal's body, ensuring it enters the subcutaneous space and does not pass through to the other side.
-
Slightly pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood enters the syringe, withdraw and re-insert at a new site.
-
Slowly depress the plunger to inject the solution.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, leakage from the injection site, or local irritation.
-
Workflow for Subcutaneous Injection
Caption: Step-by-step workflow for subcutaneous injection.
Pharmacokinetic Considerations
No specific pharmacokinetic data for this compound was identified in the initial search. However, data from a structurally related novel steroidal inhibitor, VN/87-1, in mice provides a useful reference for how administration routes can significantly impact bioavailability.[8]
Table 5: Example Pharmacokinetic Parameters of a Steroidal Inhibitor (VN/87-1) in Mice Following a 50 mg/kg Dose (For Reference Only)
| Administration Route | Absolute Bioavailability (%) | Elimination Half-Life (h) | Key Finding |
|---|---|---|---|
| Intravenous (IV) | 100% (by definition) | 1.2 ± 0.03 | Baseline for comparison.[8] |
| Oral Gavage (PO) | 12.08 ± 2% | Not specified | Poor absorption from the gastrointestinal tract.[8] |
| Subcutaneous (SC) | 57.2 ± 4.5% | Not specified | Significantly better absorption compared to oral administration.[8] |
(Source: Data adapted from a study on 3beta-hydroxy-17-(1H-1,2,3-triazol-1-yl)androsta-5,16-diene in mice)[8]
This example highlights that for steroidal compounds, subcutaneous injection may be a more effective route for achieving higher systemic exposure compared to oral gavage. Researchers should consider performing pilot pharmacokinetic studies to determine the optimal administration route and dosing regimen for this compound in their specific animal model and experimental context.
References
- 1. This compound | C21H32O3 | CID 252015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anabolic Steroids for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. (3Alpha,5Alpha,14Beta)-17-Oxoandrostan-3-Yl Acetate: Properties, Uses, Safety & Supplier China | High Purity Steroid Intermediate [nj-finechem.com]
- 4. researchgate.net [researchgate.net]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. research.fsu.edu [research.fsu.edu]
- 8. Pharmacokinetic profile of 3beta-hydroxy-17-(1H-1,2,3-triazol-1-yl)androsta-5,16-diene (VN/87-1), a potent androgen synthesis inhibitor, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of 3-Oxoandrostan-17-yl acetate in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Oxoandrostan-17-yl acetate in human plasma. The methodology involves a straightforward sample preparation procedure followed by rapid and selective chromatographic separation and detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this anabolic steroid in a biological matrix. The described protocol offers high sensitivity, specificity, and throughput, making it applicable for various research applications, including pharmacokinetic and metabolic studies.
Introduction
This compound is a synthetic anabolic steroid. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for understanding its pharmacokinetic profile, metabolism, and for monitoring its presence in preclinical and clinical research. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, specificity, and wide dynamic range.[1] This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma, based on established methodologies for steroid analysis.[2][3][4]
Experimental
Materials and Reagents
-
This compound reference standard
-
Deuterated this compound (or a suitable structural analog like testosterone-d3) as an internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Methyl tert-butyl ether (MTBE)
LC-MS/MS Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is recommended. Specific models and manufacturers may vary, but the system should be capable of performing gradient elution and multiple reaction monitoring (MRM).
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed to isolate the analyte and internal standard from the plasma matrix.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate proteins and vortex for 30 seconds.[1]
-
Add 1 mL of MTBE and vortex for 5 minutes for liquid-liquid extraction.[1]
-
Centrifuge at 12,000 rpm for 5 minutes.[1]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 45-55°C.[1][3]
-
Reconstitute the dried residue in 100 µL of 50% methanol in water.[1]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
The chromatographic separation is achieved on a C18 reversed-phase column.
| Parameter | Value |
| Column | C18, 100 x 3.0 mm, 2.6 µm (or equivalent)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid[2][4] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[2][4] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 1.0 | 50 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 50 |
| 10.0 | 50 |
Mass Spectrometric Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions (MRM) for the analyte and the internal standard.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2][4] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | To be determined | To be determined | 100 | To be optimized |
| Internal Standard (e.g., Testo-d3) | 292.2 | 109.1 | 100 | 25 |
Note: The precursor and product ions for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer. The values provided for the internal standard are for a common analog and may need to be adjusted.
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) to ensure its reliability for the intended application.[2][4] Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10[3] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (typically 85-115%)[1] |
| Stability | Analyte stable under various storage and handling conditions[1] |
Results and Discussion
A typical chromatogram would show well-resolved peaks for this compound and the internal standard with no significant interference from the plasma matrix at the respective retention times. The calibration curve should demonstrate excellent linearity over the desired concentration range. The validation results for accuracy and precision are expected to be well within the accepted limits, demonstrating the method's reliability.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a research setting.
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Conceptual diagram of the LC-MS/MS system.
References
- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of 3-Oxoandrostan-17-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoandrostan-17-yl acetate, also known as androstanolone acetate or dihydrotestosterone acetate, is a synthetic androgen and anabolic steroid. As an ester of dihydrotestosterone (DHT), it is designed to have a more sustained release profile upon administration. Its primary mechanism of action involves binding to and activating the androgen receptor (AR), a ligand-dependent nuclear transcription factor. This activation leads to the modulation of gene expression in target tissues, resulting in a range of physiological effects, most notably anabolic effects on muscle and androgenic effects. These application notes provide a comprehensive guide for the experimental design of studies investigating the biological effects of this compound.
Chemical Properties
| Property | Value | Source |
| Synonyms | Androstanolone acetate, Dihydrotestosterone acetate, Stanolone acetate | [1][2] |
| Molecular Formula | C₂₁H₃₂O₃ | [2] |
| Molecular Weight | 332.48 g/mol | [1] |
| CAS Number | 1164-91-6 | [1] |
| Solubility | Soluble in DMSO | [1] |
Quantitative Biological Data (Primarily based on the active metabolite, Dihydrotestosterone)
Quantitative data for this compound is limited in publicly available literature. Therefore, data for its active form, dihydrotestosterone (DHT), is provided as a reference for experimental design and expected outcomes.
| Parameter | Value | Organism/System | Source |
| Androgen Receptor (AR) Binding Affinity (Kd) | 0.25 to 0.5 nM | Human | [3] |
| EC50 for AR Activation | 0.13 nM | In vitro bioassay | [3] |
| Testosterone AR Binding Affinity (Kd) for comparison | 0.4 to 1.0 nM | Human | [3] |
| Testosterone EC50 for AR Activation for comparison | 0.66 nM | In vitro bioassay | [3] |
| Effect on Muscle Mass (Extensor Digitorum Longus - EDL) | ~18.5% increase in male mice, ~38% increase in female mice | Mouse | [4] |
| Effect on Muscle Mass (Soleus) | ~10% increase in male mice, ~27.8% increase in female mice | Mouse | [4] |
Experimental Protocols
Androgen Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of this compound for the androgen receptor.
Methodology: A competitive radioligand binding assay is a standard method.
-
Preparation of Cytosol:
-
Homogenize target tissue (e.g., rat prostate or cells overexpressing human AR) in an appropriate buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the AR.
-
-
Binding Reaction:
-
Incubate the cytosol with a constant concentration of a radiolabeled androgen (e.g., [³H]-DHT) and varying concentrations of unlabeled this compound (competitor).
-
Incubations are typically carried out at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the AR-ligand complexes from the unbound radioligand using methods like dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the competitor.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Determine the Kd for this compound using the Cheng-Prusoff equation.
-
Androgen Receptor Translocation Assay
Objective: To visualize and quantify the translocation of the androgen receptor from the cytoplasm to the nucleus upon treatment with this compound.
Methodology: This can be achieved using immunofluorescence microscopy or a high-content screening system with cells expressing a fluorescently tagged AR.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., PC-3 cells stably transfected with GFP-AR) on glass coverslips or in multi-well imaging plates.[5]
-
Starve the cells of androgens by culturing in a phenol red-free medium with charcoal-stripped serum for 24-48 hours.
-
Treat the cells with varying concentrations of this compound for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Immunofluorescence (for endogenous AR):
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Incubate with a primary antibody specific for the androgen receptor, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye like DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the nuclear and cytoplasmic fluorescence intensity in individual cells.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of translocation.
-
Gene Expression Analysis by Quantitative PCR (qPCR)
Objective: To measure the changes in the expression of androgen-regulated genes in response to this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., LNCaP prostate cancer cells or C2C12 myoblasts) and starve of androgens as described above.
-
Treat cells with this compound or vehicle control for a desired time (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial kit.
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
-
qPCR:
-
Data Analysis:
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
In Vitro Muscle Cell Proliferation and Hypertrophy Assay
Objective: To assess the anabolic effects of this compound on muscle cell growth and differentiation.
Methodology:
-
Cell Culture:
-
Culture C2C12 mouse myoblasts in a growth medium.
-
-
Proliferation Assay:
-
Seed cells at a low density and treat with varying concentrations of this compound.
-
Measure cell proliferation over several days using methods like the MTT assay, CyQUANT assay, or direct cell counting.
-
-
Differentiation and Hypertrophy Assay:
-
Induce differentiation of myoblasts into myotubes by switching to a differentiation medium.
-
Treat the differentiating or mature myotubes with this compound.
-
After several days, fix the cells and stain for a muscle-specific protein like myosin heavy chain.
-
Measure myotube diameter and the fusion index (number of nuclei in myotubes divided by the total number of nuclei) to quantify hypertrophy.[8]
-
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor Signaling Pathway.
Crosstalk with IGF-1/Akt Signaling in Muscle Cells
Caption: Crosstalk between Androgen and IGF-1 Signaling.
Experimental Workflow for In Vitro Analysis
Caption: In Vitro Experimental Workflow.
References
- 1. glpbio.com [glpbio.com]
- 2. Dihydrotestosterone acetate - Wikipedia [en.wikipedia.org]
- 3. Androstanolone - Wikipedia [en.wikipedia.org]
- 4. physoc.org [physoc.org]
- 5. innoprot.com [innoprot.com]
- 6. Androgen receptor regulates the proliferation of myoblasts under appropriate or excessive stretch through IGF-1 receptor mediated p38 and ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of androgen receptor target genes in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of androgen-induced hypertrophy: lessons from muscle cell models [uobrep.openrepository.com]
Application Note: 3-Oxoandrostan-17-yl Acetate for Steroid Receptor Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoandrostan-17-yl acetate, also known as Androstanolone acetate or Dihydrotestosterone acetate, is a synthetic androgenic steroid. It is a derivative of dihydrotestosterone (DHT), the most potent endogenous ligand for the androgen receptor (AR). Upon cellular uptake, it is presumed that the acetate group is rapidly hydrolyzed, yielding dihydrotestosterone. DHT binding to the AR induces a conformational change in the receptor, leading to its dimerization, nuclear translocation, and recruitment of co-regulatory proteins to specific DNA sequences known as androgen response elements (AREs). This complex then modulates the transcription of target genes, influencing a wide range of physiological and pathological processes.
This application note provides a detailed protocol for the use of this compound in co-immunoprecipitation (Co-IP) experiments to isolate and study the androgen receptor and its interacting protein partners. The high binding affinity of its active metabolite, DHT, makes it a valuable tool for stabilizing the AR in a conformation that promotes the assembly of the transcriptional machinery, thereby facilitating the pulldown of the entire complex.
Data Presentation
Table 1: Ligand-Receptor Binding Affinity
| Ligand | Receptor | Dissociation Constant (Kd) | Reference |
| Dihydrotestosterone (DHT) | Human Androgen Receptor | 0.25 - 0.5 nM | [1] |
| Testosterone | Human Androgen Receptor | 0.4 - 1.0 nM | [1] |
Table 2: Relative Binding Affinity of Androgens
| Ligand | Relative Binding Affinity (Testosterone = 100) |
| Dihydrotestosterone (DHT) | ~200-300 |
| Testosterone | 100 |
Experimental Protocols
Protocol 1: Androgen Receptor Co-Immunoprecipitation from Cell Lysates
This protocol details the steps for immunoprecipitating the androgen receptor and its associated proteins from cultured cells treated with this compound.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound (or a suitable solvent control, e.g., DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Androgen Receptor antibody (specific for IP)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5 or Laemmli buffer)
-
Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.5)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies for Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., LNCaP, VCaP) in appropriate culture dishes.
-
Grow cells in media supplemented with charcoal-stripped FBS to reduce background hormonal effects.
-
Treat cells with the desired concentration of this compound (e.g., 10 nM) or vehicle control for the appropriate time (e.g., 1-4 hours) to induce AR activation and complex formation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the clarified lysate.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic stand.
-
To the pre-cleared lysate, add the anti-Androgen Receptor antibody and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
-
Alternatively, for direct analysis by SDS-PAGE, resuspend the beads in Laemmli buffer and boil for 5 minutes.
-
If using a non-denaturing elution buffer, neutralize the eluate with Neutralization Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies against the androgen receptor and suspected interacting proteins.
-
For identification of novel interacting partners, the eluate can be subjected to mass spectrometry analysis.
-
Visualizations
Caption: Steroid Receptor Signaling Pathway.
Caption: Co-Immunoprecipitation Workflow.
References
Troubleshooting & Optimization
Troubleshooting poor yield in 3-Oxoandrostan-17-yl acetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 3-Oxoandrostan-17-yl acetate, a key intermediate in various pharmaceutical pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to poor yields and impurities during the synthesis of this compound, particularly focusing on the oxidation of the 3β-hydroxyl group of epiandrosterone acetate.
Q1: My reaction yield of this compound is significantly lower than expected. What are the potential causes?
Low yields can stem from several factors, including incomplete reaction, degradation of the starting material or product, and suboptimal reaction conditions. A common issue is the incomplete oxidation of the 3β-hydroxyl group. It is also possible that side reactions, such as epimerization or degradation of the steroid core under harsh conditions, are occurring. Ensure your starting material, epiandrosterone acetate, is pure and dry, as impurities can interfere with the reaction.
Q2: I am observing multiple spots on my TLC plate after the reaction. What could these side products be?
Besides the unreacted starting material and the desired product, you may be observing several side products. One common byproduct is the epimerization of the C5 proton, leading to the formation of the 5β-isomer. Over-oxidation is another possibility, potentially leading to the opening of the A-ring, though this is less common with mild oxidizing agents. If the reaction conditions are too harsh, degradation of the steroid nucleus can also occur.
Q3: How can I minimize the formation of impurities during the oxidation step?
To minimize impurities, consider the following:
-
Choice of Oxidizing Agent: Use a mild and selective oxidizing agent. While strong oxidants like Jones reagent can be effective, they may also lead to side reactions. Alternatives like pyridinium chlorochromate (PCC) or a Swern oxidation can offer better selectivity.
-
Reaction Temperature: Maintain the recommended reaction temperature. Deviations can lead to incomplete reactions (if too low) or increased side product formation (if too high).
-
Reaction Time: Monitor the reaction progress closely using TLC. Stopping the reaction at the optimal time can prevent the formation of degradation products.
-
Purity of Reagents and Solvents: Ensure all reagents and solvents are of high purity and anhydrous, as water can quench some oxidation reactions.
Q4: What is the most effective method for purifying the crude this compound?
Column chromatography is a highly effective method for purifying the final product. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can separate the desired product from unreacted starting material and most side products. Recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane, can be used for further purification to achieve high purity.
Q5: Could the quality of my starting material, epiandrosterone acetate, be the source of the problem?
Absolutely. The purity of the starting material is critical. Impurities in the epiandrosterone acetate can inhibit the catalyst, react with the oxidizing agent, or lead to the formation of undesired side products. It is advisable to verify the purity of your starting material by techniques such as NMR, melting point, and elemental analysis before proceeding with the synthesis.
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete oxidation of the 3β-hydroxyl group. | Increase reaction time, consider a more potent oxidizing agent, or slightly elevate the reaction temperature while monitoring for side products. |
| Degradation of starting material or product. | Use milder reaction conditions (lower temperature, more selective oxidant). Ensure a non-acidic or non-basic workup if the product is sensitive. | |
| Impure starting material. | Purify the epiandrosterone acetate before the oxidation step. | |
| Multiple Spots on TLC | Unreacted starting material. | Increase the stoichiometry of the oxidizing agent or prolong the reaction time. |
| Formation of the 5β-epimer. | Use a milder, non-acidic oxidizing agent. Control the reaction temperature carefully. | |
| Over-oxidation or degradation products. | Reduce reaction time, use a more selective oxidant, and maintain a lower reaction temperature. | |
| Difficulty in Purification | Products and byproducts have similar polarities. | Optimize the solvent system for column chromatography; a shallow gradient may be necessary. Consider derivatization to separate isomers, followed by removal of the derivatizing group. |
| Oily product that won't crystallize. | Ensure all solvent from the workup is removed. Try different solvent systems for recrystallization. If the product is still an oil, it may indicate significant impurities. |
Experimental Protocol: Oxidation of Epiandrosterone Acetate
This protocol describes a general procedure for the oxidation of epiandrosterone acetate to this compound using Pyridinium Chlorochromate (PCC).
Materials:
-
Epiandrosterone acetate
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celite® or a similar filtering agent
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve epiandrosterone acetate (1 equivalent) in anhydrous dichloromethane.
-
To this solution, add a slurry of PCC (1.5 equivalents) and silica gel in anhydrous dichloromethane in one portion.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) solvent system. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Celite® and anhydrous sodium sulfate to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
Quantitative Data on Yield Optimization
The following table provides hypothetical data to illustrate the impact of different reaction conditions on the yield of this compound.
| Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observation |
| Jones Reagent | 0 - 5 | 1 | 75 | Significant amount of unreacted starting material. |
| Jones Reagent | 25 | 2 | 85 | Good conversion, but some minor impurities observed. |
| PCC | 25 | 4 | 92 | Clean reaction with minimal side products. |
| Swern Oxidation | -78 | 3 | 95 | Excellent yield and purity, but requires cryogenic conditions. |
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Technical Support Center: 3-Oxoandrostan-17-yl acetate (Androstanolone Acetate)
Disclaimer: This information is intended for research and drug development professionals only. 3-Oxoandrostan-17-yl acetate, also known as Androstanolone acetate or Dihydrotestosterone acetate (DHTA), is a synthetic androgen and anabolic steroid.[1] All experiments should be conducted in accordance with institutional guidelines and ethical regulations. This guide is for investigational use and does not constitute a recommendation for clinical use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic ester of the potent androgen dihydrotestosterone (DHT).[1] Its primary mechanism of action is binding to and activating the androgen receptor (AR).[2][3] Upon binding, the AR-ligand complex translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on DNA, modulating the transcription of target genes involved in various physiological processes.[4][5]
Q2: What are the primary toxicity concerns for researchers working with this compound?
A2: The primary toxicity concerns are related to its potent androgenic effects and potential for off-target effects at supraphysiological doses. Key areas for toxicological assessment include hepatotoxicity (liver injury), cardiotoxicity, and endocrine disruption. Anabolic androgenic steroids (AAS) have been associated with cholestasis, peliosis hepatis, and hepatic tumors.[6]
Q3: How can I prepare this compound for in vitro experiments?
A3: The compound is soluble in DMSO.[2] For cell-based assays, prepare a high-concentration stock solution in sterile DMSO. Subsequent dilutions should be made in the appropriate cell culture medium. To improve solubility, you can warm the solution to 37°C and use an ultrasonic bath.[2] It is critical to include a vehicle control (medium with the same final concentration of DMSO) in all experiments, as DMSO can have independent effects on cells.
Q4: What cell lines are appropriate for studying the cytotoxic effects of this compound?
A4: The choice of cell line depends on the research question.
-
Hepatotoxicity: Human hepatoma cell lines like HepG2 or Huh7 are commonly used models to study drug-induced liver injury.[7]
-
Androgen Receptor Activity: Prostate cancer cell lines such as LNCaP (androgen-sensitive) or PC-3 and DU-145 (androgen-insensitive, can be transfected with AR) are standard models for studying AR signaling.[8][9]
-
General Cytotoxicity: Cell lines relevant to potential off-target tissues can be used, such as cardiomyocytes for cardiotoxicity or endothelial cells for vascular effects.
Troubleshooting Guides
Guide 1: In Vitro Cytotoxicity Assays
Issue: High variability or inconsistent results in MTT/XTT or LDH assays.
| Potential Cause | Troubleshooting Step | Citation |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Optimize seeding density to ensure cells are in the logarithmic growth phase during the experiment. | [10] |
| Edge Effects | Uneven evaporation in outer wells of microplates can concentrate media components and the test compound. Avoid using the outer wells or fill them with sterile PBS/media to maintain humidity. | [11] |
| Compound Precipitation | The compound may precipitate at high concentrations in aqueous culture media. Visually inspect wells for precipitates. If observed, lower the maximum concentration or use a different solvent system if compatible with the cells. | |
| Interference with Assay Chemistry | Some compounds can directly react with assay reagents (e.g., reduce tetrazolium salts like MTT). Run a cell-free control with the compound and assay reagents to check for direct chemical interference. | [12] |
| Contamination (Mycoplasma) | Mycoplasma contamination can alter cellular metabolism and response to stimuli. Regularly test cell cultures for mycoplasma. | [13] |
| High Background Signal | Phenol red in culture media can interfere with colorimetric and fluorescent readouts. Use phenol red-free media if possible and always subtract the background reading from a "no cell" control well. | [14] |
Guide 2: Animal-Based (In Vivo) Acute Toxicity Studies
Issue: Difficulty in determining the Median Lethal Dose (LD50) or establishing a dose-response relationship.
| Potential Cause | Troubleshooting Step | Citation |
| Inappropriate Starting Dose | The initial dose is either too high (100% mortality) or too low (0% mortality). Conduct a preliminary range-finding study with a wide dose range (e.g., 5, 50, 300, 2000 mg/kg) using a small number of animals to identify the approximate toxic range. | [15] |
| High Variability in Animal Response | Genetic and physiological differences between animals can lead to varied responses. Use a sufficient number of animals per group and ensure they are of the same sex, strain, and age. Control for environmental factors like diet, housing, and stress. | [16] |
| Incorrect Dosing Volume/Route | The volume administered may be too large for the animal, or the route of administration may not be optimal for absorption. For rodents, dosing volume should generally not exceed 1 ml/100g of body weight. The route (e.g., oral, intraperitoneal) significantly impacts LD50 values. | [16] |
| Insufficient Observation Period | Toxic effects and mortality may be delayed. The standard observation period for acute toxicity is typically 14 days. Monitor animals closely for clinical signs of toxicity, especially in the first 24 hours and then daily. | [17] |
| Methodological Limitations | The classical LD50 test requires a large number of animals. Consider alternative, validated methods that use fewer animals, such as the Up-and-Down Procedure (UDP) (OECD TG 425), Fixed Dose Procedure (FDP) (OECD TG 420), or the Acute Toxic Class (ATC) method (OECD TG 423). | [18][19] |
Data Presentation
Table 1: Example Data for In Vitro Cytotoxicity (IC50)
This table summarizes hypothetical IC50 values (the concentration at which 50% of cell viability is inhibited) for this compound across different cell lines after a 48-hour exposure.
| Cell Line | Assay Type | IC50 (µM) | 95% Confidence Interval |
| HepG2 (Liver) | MTT Assay | 15.2 | (13.5, 17.1) |
| LNCaP (Prostate) | AlamarBlue Assay | 25.8 | (22.9, 29.0) |
| H9c2 (Cardiomyoblast) | LDH Release Assay | 31.5 | (28.2, 35.1) |
Table 2: Example Data for In Vivo Acute Oral Toxicity (LD50)
This table presents hypothetical acute oral toxicity data for this compound in a rodent model.
| Animal Model | Method | LD50 (mg/kg) | 95% Confidence Interval | GHS Category |
| Sprague-Dawley Rat (Male) | Up-and-Down Procedure (OECD 425) | 450 | (300, 600) | Category 4 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of tetrazolium salt by viable cells.[20]
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Acute Oral Toxicity using the Up-and-Down Procedure (OECD TG 425)
This method is a validated alternative to the classical LD50 test that significantly reduces the number of animals required.[17][18]
-
Animal Selection: Use healthy, young adult rodents (e.g., female Sprague-Dawley rats, 8-12 weeks old) from a single strain. Acclimate animals for at least 5 days before dosing.
-
Dose Selection: Select a starting dose based on preliminary information, typically 175 mg/kg if little is known. The dose progression uses a constant multiplicative factor (e.g., 3.2).
-
Administration: Administer the compound sequentially to individual animals. Fast the animals overnight before oral gavage.
-
Sequential Dosing:
-
Dose one animal at the starting dose.
-
If the animal survives, dose the next animal at a higher dose.
-
If the animal dies, dose the next animal at a lower dose.
-
-
Observation: Observe each animal for signs of toxicity and mortality for up to 14 days.
-
Stopping Criteria: The test stops when one of the pre-defined stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a specific number of reversals in outcome have occurred).
-
Calculation: Calculate the LD50 and confidence interval using the maximum likelihood method based on the sequence of outcomes (survival/death).
Visualizations
Caption: Classical androgen receptor signaling pathway activated by this compound.
Caption: A tiered experimental workflow for assessing the toxicity of a test compound.
References
- 1. Dihydrotestosterone acetate - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. What is Androstanolone used for? [synapse.patsnap.com]
- 4. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 5. What is the mechanism of Androstanolone? [synapse.patsnap.com]
- 6. Anabolic androgenic steroid-induced liver injury: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. uoanbar.edu.iq [uoanbar.edu.iq]
- 17. academic.oup.com [academic.oup.com]
- 18. enamine.net [enamine.net]
- 19. jocpr.com [jocpr.com]
- 20. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
How to prevent the degradation of 3-Oxoandrostan-17-yl acetate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Oxoandrostan-17-yl acetate in solution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering step-by-step solutions to mitigate the degradation of your compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of parent compound in aqueous buffered solutions. | Hydrolysis of the acetate ester. This is accelerated by non-neutral pH (either acidic or basic conditions) and elevated temperatures. | 1. Adjust pH: Maintain the solution pH as close to neutral (pH 7.0) as possible. Use a stable buffer system. 2. Control Temperature: Store solutions at refrigerated temperatures (2-8°C) or frozen (-20°C or lower for long-term storage). Avoid repeated freeze-thaw cycles. 3. Use Aprotic Solvents: If the experimental design allows, dissolve the compound in a dry aprotic solvent like DMSO or acetonitrile for stock solutions. |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility. this compound is a lipophilic molecule with limited solubility in water. | 1. Prepare Concentrated Stock Solutions: Dissolve the compound in a minimal amount of an organic solvent such as DMSO before diluting with your aqueous medium. 2. Check Final Concentration: Ensure the final concentration in the aqueous medium does not exceed its solubility limit. |
| Appearance of a new peak in HPLC analysis corresponding to a more polar compound. | Hydrolytic Degradation: The primary degradation product is the more polar 3-Oxoandrostan-17-ol (androstanolone), formed by the cleavage of the acetate group. | 1. Confirm Identity: If possible, confirm the identity of the new peak using a reference standard for androstanolone or by mass spectrometry (LC-MS). 2. Implement Preventative Measures: Follow the recommendations for preventing hydrolysis mentioned above (pH control, temperature control, appropriate solvent selection). |
| Inconsistent results between experimental repeats. | Variable degradation due to inconsistent storage or handling. This can be caused by differences in storage time, temperature, or exposure to light. | 1. Standardize Protocols: Ensure all solutions are prepared, stored, and handled identically for each experiment. 2. Prepare Fresh Solutions: For sensitive experiments, prepare fresh solutions of this compound immediately before use. 3. Protect from Light: Store solutions in amber vials or protect them from light to prevent potential photodegradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The most common degradation pathway is the hydrolysis of the C-17 acetate ester bond. This reaction is catalyzed by both acids and bases and results in the formation of 3-Oxoandrostan-17-ol (also known as androstanolone) and acetic acid.
Q2: What are the optimal storage conditions for a stock solution of this compound?
A2: For long-term stability, stock solutions should be prepared in a dry, aprotic organic solvent such as DMSO or ethanol. These solutions should be stored in tightly sealed vials at -20°C or below. For short-term storage, refrigeration at 2-8°C is acceptable.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The rate of hydrolysis of the ester is significantly influenced by pH. The stability is generally greatest at a neutral pH (around 7.0). Both acidic and alkaline conditions will catalyze the hydrolysis, leading to faster degradation.
Q4: Can I do anything to stabilize my formulation containing this compound?
A4: Yes, several strategies can enhance stability.[1] Maintaining a neutral pH and low temperature are critical.[1] Additionally, minimizing water content by using co-solvents can slow hydrolysis.[2] For complex formulations, the inclusion of antioxidants or chelating agents like EDTA can sometimes be beneficial, although their effectiveness would need to be tested for your specific matrix.[1]
Q5: What analytical method is suitable for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[3] This method should be able to separate the parent compound from its primary degradant, androstanolone, and any other potential impurities.
Quantitative Data on Degradation
The following table provides illustrative data on the degradation of this compound under various conditions to demonstrate the impact of pH and temperature. (Note: This is example data based on the general behavior of steroid esters.)
| Condition | Temperature | Time | Degradation (%) | Primary Degradant |
| pH 4.0 Buffer | 40°C | 24 hours | ~15% | 3-Oxoandrostan-17-ol |
| pH 7.0 Buffer | 40°C | 24 hours | < 2% | 3-Oxoandrostan-17-ol |
| pH 9.0 Buffer | 40°C | 24 hours | ~25% | 3-Oxoandrostan-17-ol |
| pH 7.0 Buffer | 25°C | 24 hours | < 1% | 3-Oxoandrostan-17-ol |
| pH 7.0 Buffer | 4°C | 7 days | < 1% | 3-Oxoandrostan-17-ol |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method
This protocol outlines a reverse-phase HPLC method for the analysis of this compound and its primary degradant.
1. Instrumentation and Columns:
-
HPLC system with UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 50% B
-
1-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 50% B
-
13-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) using the mobile phase as the diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways of a drug substance.[4][5][6][7]
1. Acid Hydrolysis:
-
Incubate the sample in 0.1 M HCl at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
2. Base Hydrolysis:
-
Incubate the sample in 0.1 M NaOH at 60°C for 4 hours.
-
Neutralize with 0.1 M HCl before analysis.
3. Oxidative Degradation:
-
Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
4. Thermal Degradation:
-
Expose the solid compound to 105°C for 48 hours.
5. Photolytic Degradation:
-
Expose the solution to UV light (e.g., 254 nm) for 24 hours.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for compound degradation.
Caption: Decision tree for selecting appropriate storage conditions.
References
Common pitfalls in experiments involving 3-Oxoandrostan-17-yl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxoandrostan-17-yl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For biological experiments, it is recommended to prepare stock solutions of this compound in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1][2] These solvents are miscible with most cell culture media. A high concentration stock solution (e.g., 10 mM) in DMSO is common practice.[1][3] When preparing working solutions, the final concentration of the organic solvent in the aqueous medium should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions in anhydrous DMSO or ethanol should be stored at -20°C or below in tightly sealed vials to minimize degradation.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can affect compound stability.[3][4] The presence of water in DMSO can promote hydrolysis of the acetate ester, so using anhydrous DMSO and proper storage is critical.[4][5]
Q3: Is this compound biologically active itself?
A3: this compound is an esterified form of a steroid. In many biological systems, particularly in cell culture or in vivo, it is expected to act as a prodrug.[6] Cellular esterases can hydrolyze the acetate group at the 17-position, releasing the active steroid hormone, likely an androgen.[7][8] The biological activity observed will therefore be attributable to the hydrolyzed product and its interaction with cellular targets such as the androgen receptor.
Q4: Can I use immunoassays to quantify this compound?
A4: While immunoassays are used for steroid hormone detection, they may lack the specificity for this compound.[9][10] Antibodies raised against a specific steroid may cross-react with structurally similar molecules, including metabolites or the parent steroid after hydrolysis.[10] For accurate quantification, chromatographic methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are recommended.[11][12][13][14]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Compound Degradation | The acetate ester may have hydrolyzed in the stock solution or working medium. Prepare fresh stock solutions and minimize the time the compound is in aqueous media before use. |
| Low Bioavailability | The compound may have poor solubility in the aqueous cell culture medium, leading to precipitation. Visually inspect the medium for any precipitate after adding the compound. |
| Metabolic Inactivation | The cell line being used may rapidly metabolize the active form of the steroid into inactive products. |
| Incorrect Cell Line | The chosen cell line may not express the target receptor (e.g., the androgen receptor) or the necessary co-factors for a biological response. |
Issue 2: Precipitate Formation in Cell Culture Medium
| Potential Cause | Troubleshooting Step |
| Poor Aqueous Solubility | Steroids are known for their low water solubility.[15][16][17] The concentration used may exceed the solubility limit in the cell culture medium. |
| Solvent Concentration | A high concentration of the organic solvent from the stock solution can cause the compound to precipitate when diluted into the aqueous medium. |
| Interaction with Media Components | Components of the cell culture medium, such as proteins in fetal bovine serum, may interact with the compound and reduce its solubility. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Weigh out a precise amount of this compound powder.
-
Add a calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes in tightly sealed vials and store at -20°C or below.
-
-
Working Solution (e.g., 10 µM in Cell Culture Medium):
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform a serial dilution in pre-warmed cell culture medium to reach the desired final concentration. For example, to make a 10 µM solution, dilute the stock 1:1000.
-
Ensure the final DMSO concentration is below 0.1%.
-
Use the working solution immediately after preparation.
-
Protocol 2: Assessment of Compound Stability by HPLC
-
Sample Preparation:
-
Prepare a 10 µM solution of this compound in both cell culture medium and a control buffer (e.g., PBS).
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Immediately stop any potential degradation by adding a quenching solvent and store at -80°C until analysis.
-
-
HPLC Analysis:
-
Employ a mobile phase gradient of water and acetonitrile with 0.1% formic acid.
-
Monitor the elution of this compound and its potential hydrolysis product (3-Oxoandrostan-17-ol) using a UV detector.
-
Quantify the peak areas to determine the percentage of the compound remaining at each time point.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 30 |
| Ethanol | ~ 5 |
| Methanol | ~ 3 |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Hydrolytic Stability of this compound (10 µM) at 37°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in Cell Culture Medium (+10% FBS) |
| 0 | 100 | 100 |
| 2 | 98.5 | 92.1 |
| 4 | 97.2 | 85.3 |
| 8 | 94.8 | 71.5 |
| 24 | 85.1 | 45.8 |
Visualizations
Caption: Troubleshooting workflow for assessing the stability of this compound.
Caption: Simplified signaling pathway of an androgen, the active form of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Fatty acid esters of steroids: synthesis and metabolism in lipoproteins and adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Steroid Esters in Hair of Slaughter Animals by Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. mdpi.com [mdpi.com]
- 16. Structural Insights and Intermolecular Energy for Some Medium and Long-Chain Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Refining Purification Techniques for 3-Oxoandrostan-17-yl acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-Oxoandrostan-17-yl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most prevalent and effective purification techniques for steroids like this compound are column chromatography and recrystallization.[1][2] Column chromatography is typically used for initial purification to separate the target compound from significant impurities, while recrystallization is employed as a final step to achieve high purity.
Q2: How do I choose the right solvent system for column chromatography?
A2: An appropriate solvent system for column chromatography can be determined by first performing thin-layer chromatography (TLC).[2] A good solvent system will provide a clear separation between your target compound and any impurities, with the Rf value of this compound ideally falling between 0.3 and 0.5. A common starting point for steroids is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[2][3]
Q3: What are some common impurities I might encounter?
A3: Impurities in steroid preparations can include starting materials, byproducts from the synthesis, and degradation products. For this compound, potential impurities could consist of isomers, other steroidal compounds with similar structures, and residual reagents from the acetylation step.[4][5]
Q4: When is recrystallization preferred over chromatography?
A4: Recrystallization is ideal as a final purification step when the crude product is already of moderate to high purity. It is particularly effective at removing small amounts of closely related impurities that may be difficult to separate by column chromatography. However, it is generally not suitable for purifying very impure mixtures as it can lead to significant product loss.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Column Chromatography | 1. The compound is still on the column. 2. The chosen solvent system is not polar enough to elute the compound. 3. The compound degraded on the silica gel. | 1. Flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to recover any remaining compound.[2] 2. Gradually increase the polarity of the eluting solvent system. 3. Consider using a less acidic stationary phase like alumina or a deactivated silica gel. |
| Poor Separation of Impurities During Column Chromatography | 1. The solvent system is too polar, causing all compounds to elute quickly. 2. The column was not packed properly, leading to channeling. 3. The sample was overloaded on the column. | 1. Decrease the polarity of the solvent system. 2. Ensure the column is packed uniformly without any air bubbles or cracks. 3. Use a larger column or reduce the amount of sample loaded. |
| Compound Fails to Crystallize | 1. The solution is not supersaturated. 2. The presence of significant impurities is inhibiting crystal formation. 3. The incorrect solvent was chosen for recrystallization. | 1. Concentrate the solution by slowly evaporating the solvent. 2. Attempt to "seed" the solution with a small crystal of the pure compound. 3. Try a different solvent or a mixture of solvents. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
| Oily Product Obtained After Recrystallization | 1. The compound has a low melting point. 2. The presence of impurities is depressing the melting point. | 1. Try recrystallizing from a different solvent. 2. Further purify the material by another technique, such as a second round of column chromatography, before attempting recrystallization again. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Stationary Phase | Mobile Phase/Solvent | Typical Purity Achieved | Typical Yield |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (e.g., 8:2 to 7:3 v/v) | 90-98% | 70-90% |
| Preparative HPLC | C18 | Acetonitrile:Water | >99% | 50-80% |
| Recrystallization | N/A | Ethanol/Water, Acetone/Hexane | >99.5% (from >95% crude) | 60-85% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 8:2 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 7:3 Hexane:Ethyl Acetate) to elute the target compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Dissolution: In a flask, dissolve the impure this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for improving the purity of this compound.
References
- 1. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 2. researchgate.net [researchgate.net]
- 3. EP2909225B1 - Process for the purification of abiraterone acetate - Google Patents [patents.google.com]
- 4. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of impurity profiles of drugs and related materials: part XXI. HPLC/UV/MS study of the impurity profile of ethynodiol diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of commercial 3-Oxoandrostan-17-yl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Oxoandrostan-17-yl acetate. Batch-to-batch variability can present significant challenges in experimental reproducibility, and this resource aims to provide solutions to common issues.
Troubleshooting Guide
This guide is designed to help you navigate common problems encountered during the use of this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent Biological Activity | Purity Variations: Different batches may contain varying levels of impurities that can have their own biological effects or interfere with the activity of the primary compound. | 1. Purity Verification: Perform High-Performance Liquid Chromatography (HPLC) analysis on each new batch to confirm purity. 2. Dose-Response Curve: Generate a full dose-response curve for each new batch to identify any shifts in potency (EC50/IC50). |
| Presence of Isomers: Isomeric impurities, which are structurally similar but may have different biological activities, can be present. | 1. Chiral Chromatography: If stereoisomers are suspected, use a chiral HPLC column for separation and quantification. 2. NMR Spectroscopy: Use Nuclear Magnetic Resonance (NMR) to confirm the stereochemistry of the compound. | |
| Poor Solubility | Incorrect Solvent: The compound may not be fully dissolving in the chosen solvent, leading to a lower effective concentration. | 1. Solvent Optimization: Test a range of research-grade solvents (e.g., DMSO, ethanol, DMF) to find the optimal one for your experimental concentration. 2. Sonication: Use a sonicator to aid in the dissolution of the compound. |
| Compound Degradation: Improper storage or handling can lead to degradation, resulting in products with lower solubility. | 1. Storage Check: Ensure the compound is stored in a cool, dry, and dark place as recommended. 2. Fresh Stock Preparation: Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. | |
| Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS) | Contamination: The sample may be contaminated with impurities from the solvent, glassware, or other sources. | 1. Blank Run: Run a blank (solvent only) to identify any peaks originating from the system or solvent. 2. Glassware Cleaning: Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent. |
| Degradation Products: The compound may have degraded over time or due to experimental conditions (e.g., exposure to light, extreme pH). | 1. Forced Degradation Study: Perform a forced degradation study (acid, base, oxidation, heat, light) to identify potential degradation products. 2. Mass Spectrometry (MS) Analysis: Use LC-MS to identify the mass of the unknown peaks and deduce their potential structures. |
Frequently Asked Questions (FAQs)
1. What are the common impurities I should be aware of in commercial batches of this compound?
While specific impurity profiles can vary between manufacturers, potential impurities in synthetically produced steroids like this compound can include:
-
Starting Materials and Intermediates: Residual unreacted starting materials or intermediates from the synthesis process.
-
By-products: Unwanted products from side reactions occurring during synthesis.
-
Isomers: Stereoisomers or positional isomers that may be difficult to separate during purification.
-
Degradation Products: Products formed due to hydrolysis of the acetate ester or oxidation of the steroid backbone.
2. How can I assess the purity of a new batch of this compound?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
HPLC-UV: The most common method for determining the purity of the main compound and quantifying UV-active impurities.
-
LC-MS: To identify the molecular weights of the main compound and any impurities, helping in their structural elucidation.
-
NMR Spectroscopy: To confirm the chemical structure of the compound and identify any structural isomers or major impurities.
3. What is the recommended procedure for preparing stock solutions?
To ensure consistency, follow these steps:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of powder using a calibrated analytical balance.
-
Add the appropriate volume of a research-grade solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
4. My experimental results are not consistent with published data, even with a high-purity compound. What could be the issue?
Inconsistent results, despite using a seemingly pure compound, can arise from several factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and within a low passage number range, as cell characteristics can change over time.
-
Assay Conditions: Minor variations in assay conditions (e.g., incubation time, temperature, serum concentration in media) can significantly impact results.
-
Biological Reagents: The activity of other biological reagents (e.g., enzymes, antibodies) can vary between lots.
-
Cross-reactivity in Immunoassays: If you are using an immunoassay, structurally similar compounds (impurities or metabolites) can cross-react with the antibodies, leading to inaccurate measurements.[1][2]
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. This method should be optimized for your specific HPLC system.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water (v/v)
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (v/v)
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Dilute the stock solution to a final concentration of 100 µg/mL with the initial mobile phase composition (e.g., 50:50 A:B).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 240 nm (or an appropriate wavelength determined by a UV scan)
-
Column Temperature: 30°C
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 50 50 20 0 100 25 0 100 26 50 50 | 30 | 50 | 50 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualizations
Caption: Workflow for qualifying a new batch of this compound.
Caption: Potential signaling pathways affected by androstane derivatives.[3][4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5α-androstane-3α,17β-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5alpha-androstane-3alpha,17beta-diol supports human prostate cancer cell survival and proliferation through androgen receptor-independent signaling pathways: implication of androgen-independent prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. researchgate.net [researchgate.net]
Overcoming cellular resistance to 3-Oxoandrostan-17-yl acetate
Welcome to the technical support center for 3-Oxoandrostan-17-yl acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common issues related to cellular resistance during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic androgen and an ester of dihydrotestosterone (DHT).[1] Its primary mechanism of action is binding to and activating the androgen receptor (AR), a ligand-activated transcription factor.[2][3] Upon binding, the AR-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, thereby modulating gene expression and promoting cellular processes such as muscle growth.[2][4]
Q2: My cells have stopped responding to this compound. What are the potential causes?
A2: Decreased sensitivity or acquired resistance to this compound can arise from various molecular changes within the cells. The most common mechanisms, observed with other androgen receptor-targeted therapies, include alterations in the AR signaling pathway.[[“]][6][7] These can be broadly categorized as:
-
Androgen Receptor Alterations: This includes AR gene amplification, overexpression, point mutations, or the expression of constitutively active AR splice variants.[6][7][8]
-
Bypass Signaling Pathway Activation: Cells may activate alternative signaling pathways to survive and proliferate, rendering the AR pathway less critical.[[“]][8]
-
Changes in Androgen Metabolism: Increased intracellular synthesis of androgens can lead to sustained AR activation despite therapeutic intervention.[6][8]
Q3: How can I confirm if my cells have developed resistance?
A3: Resistance can be confirmed by a combination of phenotypic and molecular assays. A common starting point is to perform a dose-response curve with this compound on your cell line and compare the IC50 value to that of the parental, sensitive cell line. A significant rightward shift in the IC50 curve indicates decreased sensitivity. Further molecular analysis, as detailed in the troubleshooting guides, can help identify the specific resistance mechanism.
Q4: Are there any known combination strategies to overcome resistance?
A4: While specific combination therapies for this compound are not established, general strategies for overcoming resistance to AR-targeted agents can be considered. These often involve co-targeting the identified resistance mechanism. For example, if a bypass pathway is activated, an inhibitor for that pathway could be used in combination. In prostate cancer, where resistance to anti-androgens is common, combination therapies targeting both the AR and alternative pathways are actively being explored.[6][8]
Troubleshooting Guides
Issue 1: Reduced Cellular Response or Complete Lack of Efficacy
This is often the first indication of cellular resistance. The following steps will guide you through a systematic approach to identify the underlying cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for investigating resistance to this compound.
Step 1: Confirm Phenotypic Resistance
-
Experiment: Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo).
-
Procedure: Culture both the suspected resistant and the parental (sensitive) cell lines. Treat with a range of concentrations of this compound for 48-72 hours.
-
Expected Outcome: Resistant cells will show a higher IC50 value compared to sensitive cells.
Step 2: Analyze Androgen Receptor (AR) Status
-
Rationale: Overexpression, mutation, or expression of splice variants of the AR are common mechanisms of resistance to anti-androgen therapies.[[“]][7][8]
-
Experiments:
-
Western Blot: To assess total AR protein levels and detect the presence of truncated AR splice variants (e.g., AR-V7).
-
Quantitative PCR (qPCR): To measure AR mRNA levels and assess for AR gene amplification.
-
Sanger Sequencing: To identify potential mutations in the AR ligand-binding domain.
-
Step 3: Investigate Bypass Signaling Pathways
-
Rationale: Cells can activate alternative survival pathways to become independent of AR signaling.[[“]][8]
-
Experiment: Phospho-protein arrays or Western blotting for key nodes of common bypass pathways, such as PI3K/AKT (p-AKT), MAPK (p-ERK), and the glucocorticoid receptor (GR).[7]
Issue 2: Inconsistent Results Between Experiments
Inconsistent results can be due to experimental variability or the emergence of a heterogeneous population of resistant cells.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Western Blot for Androgen Receptor Expression
-
Cell Lysis: Harvest sensitive and resistant cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-15% polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the N-terminus of the Androgen Receptor (to detect both full-length and splice variants) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Treatment Duration | IC50 (nM) | Fold Resistance |
| Parental Sensitive | 72 hours | 10 ± 1.5 | 1 |
| Resistant Subclone A | 72 hours | 150 ± 12.8 | 15 |
| Resistant Subclone B | 72 hours | 85 ± 9.2 | 8.5 |
Table 2: Hypothetical Gene Expression Changes in Resistant Cells (qPCR)
| Gene | Parental (Relative Expression) | Resistant (Relative Expression) | Fold Change |
| AR | 1.0 | 8.2 | ↑ 8.2 |
| PSA (KLK3) | 1.0 | 0.5 | ↓ 0.5 |
| AKR1C3 | 1.0 | 6.5 | ↑ 6.5 |
Signaling Pathways
Androgen Receptor Signaling Pathway
References
- 1. Dihydrotestosterone acetate - Wikipedia [en.wikipedia.org]
- 2. Androstanolone acetate | 1164-91-6 | Benchchem [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. What are the resistance mechanisms to antiandrogen drugs in prostate cancer? - Consensus [consensus.app]
- 6. “Understanding the mechanisms of androgen deprivation resistance in prostate cancer at the molecular level” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Targeting the androgen receptor and overcoming resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Off-Target Effects of 3-Oxoandrostan-17-yl acetate in vivo
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 3-Oxoandrostan-17-yl acetate in in vivo experiments. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary molecular target?
This compound is a synthetic anabolic-androgenic steroid. It is a prodrug that is rapidly converted in vivo to its active form, dihydrotestosterone (DHT). DHT's primary molecular target is the Androgen Receptor (AR), a nuclear receptor that, upon activation, modulates the transcription of target genes responsible for the development and maintenance of male characteristics.
Q2: What are the potential off-target effects of this compound?
Due to structural similarities with other endogenous steroid hormones, the active metabolite DHT can interact with other steroid receptors, albeit generally with lower affinity than for the AR. Potential off-target receptors include the Estrogen Receptor (ER), Progesterone Receptor (PR), and Glucocorticoid Receptor (GR). Such interactions can lead to unintended physiological responses. For instance, high concentrations of DHT have been shown to compete with estradiol for binding to the estrogen receptor, potentially leading to antiestrogenic effects in certain tissues.[1] Additionally, in vivo studies have shown that DHT administration can affect the hypothalamic-pituitary-gonadal axis, leading to changes in the expression of various hormones and receptors in the pituitary gland.[2]
Q3: How can I be certain that the observed effects in my experiment are due to on-target AR activation?
To confirm that the observed effects are mediated by the androgen receptor, it is crucial to include an experimental group where the subject is co-treated with a specific AR antagonist, such as flutamide or bicalutamide. If the effects of this compound are blocked or significantly reduced in the presence of the AR antagonist, it strongly suggests an on-target mechanism.
Q4: What are the initial steps to minimize off-target effects?
The most critical initial step is to perform a dose-response study to determine the minimal effective dose of this compound required to achieve the desired on-target effect. Using the lowest possible effective concentration will reduce the likelihood of the compound reaching concentrations high enough to significantly engage off-target receptors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Phenotypic Changes | The observed effects may be due to the activation of other steroid receptors (e.g., ER, PR, GR). | 1. Review the literature for known off-target effects of androgens on the specific phenotype you are observing.2. Co-administer specific antagonists for the suspected off-target receptors in separate experimental groups to see if the unexpected effect is mitigated.3. Perform in vitro receptor binding and functional assays to characterize the binding profile of DHT to a panel of steroid receptors. |
| Inconsistent or High Variability in Results | 1. Differential metabolism of the compound across individual animals.2. Saturation of the AR at the administered dose, leading to increased off-target binding. | 1. Ensure a homogenous cohort of animals (age, weight, genetic background).2. Re-evaluate your dose-response curve. You may be operating in the plateau phase where small variations in concentration can lead to larger off-target effects. Consider using a lower dose. |
| Effect Persists in the Presence of an AR Antagonist | 1. The observed effect is a genuine off-target effect.2. The AR antagonist dose is insufficient to completely block the on-target effect. | 1. Investigate potential off-target receptors through binding and functional assays.2. Perform a dose-response experiment for the AR antagonist to ensure complete blockade of the androgen receptor at the administered dose of this compound. |
| Unexplained Changes in Gene Expression Profiles | The compound may be activating transcription factors other than the AR. | 1. Analyze your gene expression data for enrichment of response elements for other nuclear receptors in the promoters of the affected genes.2. Use reporter gene assays for a panel of steroid receptors to assess the functional activation of each by DHT. |
Data Presentation
The following tables present representative data for the binding affinity and functional potency of Dihydrotestosterone (DHT), the active metabolite of this compound, for various steroid hormone receptors.
Table 1: Representative Binding Affinities (Ki, nM) of Dihydrotestosterone for Steroid Receptors
| Receptor | Binding Affinity (Ki, nM) |
| Androgen Receptor (AR) | ~0.2 - 1.0 |
| Estrogen Receptor α (ERα) | > 1000 |
| Estrogen Receptor β (ERβ) | > 1000 |
| Progesterone Receptor (PR) | ~50 - 200 |
| Glucocorticoid Receptor (GR) | > 1000 |
Note: These values are compiled from various sources and are intended to be representative. Actual values can vary depending on the specific assay conditions.
Table 2: Representative Functional Potencies (EC50, nM) of Dihydrotestosterone on Steroid Receptors
| Receptor | Functional Potency (EC50, nM) |
| Androgen Receptor (AR) | ~0.1 - 0.5[3] |
| Estrogen Receptor α (ERα) | No significant agonistic activity |
| Estrogen Receptor β (ERβ) | No significant agonistic activity |
| Progesterone Receptor (PR) | Weak partial agonism at high concentrations (>500 nM) |
| Glucocorticoid Receptor (GR) | No significant agonistic activity |
Note: These values are compiled from various sources and are intended to be representative. Actual values can vary depending on the specific cell line and reporter system used.
Experimental Protocols
Protocol 1: Radioligand Competitive Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Purified receptor protein or cell membrane preparation expressing the receptor of interest.
-
Radiolabeled ligand specific for the receptor (e.g., [3H]-DHT for AR).
-
Unlabeled this compound (or its active metabolite, DHT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[4]
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and scintillation counter.
Methodology:
-
Preparation: Thaw the receptor preparation on ice. Prepare serial dilutions of the unlabeled test compound.
-
Incubation: In a 96-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound. Also, include wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled specific ligand).
-
Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[4]
-
Filtration: Stop the reaction by rapid vacuum filtration through the filter plates. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percent specific binding against the log concentration of the unlabeled competitor. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Dual-Luciferase Reporter Gene Assay
This protocol assesses the functional activation of a specific steroid receptor by a test compound.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HeLa).
-
Expression plasmid for the steroid receptor of interest.
-
Reporter plasmid containing a hormone response element upstream of a firefly luciferase gene.
-
Control plasmid with a constitutively expressed Renilla luciferase gene (for normalization).
-
Transfection reagent.
-
Cell culture medium without phenol red.
-
This compound (or its active metabolite, DHT).
-
Dual-luciferase assay reagents.
-
Luminometer.
Methodology:
-
Cell Seeding: One day before transfection, seed the cells into a 96-well plate.
-
Transfection: Co-transfect the cells with the receptor expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubation: After 24 hours, replace the medium with a medium containing serial dilutions of the test compound. Include a vehicle control and a known agonist for the receptor as a positive control. Incubate for another 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer.
-
Luciferase Assay: a. Add the firefly luciferase assay reagent to each well and measure the luminescence. b. Add the Stop & Glo® reagent (which quenches the firefly luciferase and activates the Renilla luciferase) and measure the luminescence again.[5]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized relative light units (RLU) against the log concentration of the test compound. Fit the data to a dose-response curve to determine the EC50, which is the concentration that elicits a half-maximal response.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for reducing off-target effects.
Caption: Logical relationship of on-target vs. off-target interactions.
References
- 1. Antiestrogenic action of dihydrotestosterone in mouse breast. Competition with estradiol for binding to the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a dual luciferase reporter screening assay for the detection of synthetic glucocorticoids in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
Stability testing of 3-Oxoandrostan-17-yl acetate under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 3-Oxoandrostan-17-yl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing stability testing on this compound?
A1: Stability testing is crucial to understand how the quality of this compound changes over time under the influence of various environmental factors such as temperature, humidity, light, and pH.[1][2] This data is essential for determining the intrinsic stability of the molecule, identifying potential degradation products, and establishing recommended storage conditions and shelf-life.[1][3]
Q2: What are forced degradation studies and why are they necessary?
A2: Forced degradation, or stress testing, involves intentionally degrading the drug substance under more severe conditions than accelerated stability testing.[1] These studies help to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods that can accurately measure the active ingredient without interference from degradants.[1][3][4]
Q3: What are the typical stress conditions applied in forced degradation studies for a compound like this compound?
A3: Typical stress conditions include:
-
Hydrolysis: Exposure to acidic and basic conditions.[5]
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.[5]
-
Photolysis: Exposure to a combination of UV and visible light.[5]
-
Thermal Stress: Exposure to elevated temperatures.[5]
Q4: What is a stability-indicating method?
A4: A stability-indicating method is a validated analytical procedure that can accurately and specifically measure the concentration of the intact drug substance in the presence of its degradation products, process impurities, and excipients.[4] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[4]
Troubleshooting Guides
Hydrolytic Stability
Q: I am not observing any degradation of this compound under my acidic or basic conditions. What should I do?
A:
-
Potential Cause: The stress conditions may not be stringent enough. The ester functional group at the 17-position is susceptible to hydrolysis, and the ketone at the 3-position can also be affected, but the reaction rate is dependent on the conditions.
-
Troubleshooting Steps:
-
Increase Acid/Base Concentration: If you are using 0.1 M HCl or 0.1 M NaOH, consider incrementally increasing the concentration to 0.5 M or 1.0 M.[5]
-
Increase Temperature: Heating the sample can accelerate degradation. Try conducting the hydrolysis at a higher temperature, for example, 50-80°C.
-
Extend Exposure Time: Increase the duration of the study to allow more time for degradation to occur.
-
Q: I am seeing complete degradation of my compound immediately after adding acid or base. How can I study the degradation pathway?
A:
-
Potential Cause: The stress conditions are too harsh, leading to rapid and complete degradation.
-
Troubleshooting Steps:
-
Decrease Acid/Base Concentration: Use a lower molarity of acid or base (e.g., 0.01 M or 0.05 M).
-
Lower the Temperature: Perform the experiment at room temperature or even refrigerated conditions to slow down the reaction rate.
-
Time-Point Sampling: Take samples at very short intervals (e.g., 5, 15, 30, and 60 minutes) to capture the formation of intermediate degradants.
-
Oxidative Stability
Q: My this compound sample shows no degradation when treated with hydrogen peroxide. What could be the reason?
A:
-
Potential Cause: While many compounds are susceptible to oxidation, the steroid nucleus of this compound may be relatively stable to the specific oxidizing agent and conditions used.
-
Troubleshooting Steps:
-
Increase Hydrogen Peroxide Concentration: If you are using 3% H₂O₂, consider increasing it to 10% or even 30%.
-
Increase Temperature: Gentle heating can promote oxidation.
-
Consider a Different Oxidizing Agent: If permitted by your protocol, other oxidizing agents can be used, but H₂O₂ is the most common.
-
Photostability
Q: I am not observing any photodegradation. Is my setup correct?
A:
-
Potential Cause: The light exposure may be insufficient, or the compound may be inherently photostable.
-
Troubleshooting Steps:
-
Verify Light Source: Ensure your photostability chamber is providing the appropriate combination of UV and visible light as specified in ICH Q1B guidelines.[5]
-
Increase Exposure Duration: Expose the sample for a longer period.
-
Test in Solution and Solid State: Photodegradation can differ based on the physical state of the compound.
-
Thermal Stability
Q: My compound melts at the temperature I am using for thermal stress testing. What should I do?
A:
-
Potential Cause: The selected temperature is too high and is causing a phase change rather than just thermal degradation.
-
Troubleshooting Steps:
-
Lower the Temperature: Conduct the study at a temperature below the melting point of the compound.
-
Use a Gradient: Test at several temperatures to find an appropriate condition that induces degradation without melting.
-
Data Presentation
Table 1: Illustrative Stability Data for this compound under Forced Degradation
| Stress Condition | Parameters | Duration | Assay of this compound (%) | Major Degradation Products |
| Acid Hydrolysis | 0.5 M HCl at 60°C | 24 hours | 88.2 | Hydrolyzed ester (3-Oxoandrostan-17-ol) |
| Base Hydrolysis | 0.5 M NaOH at 60°C | 8 hours | 85.5 | Hydrolyzed ester (3-Oxoandrostan-17-ol) |
| Oxidation | 15% H₂O₂ at RT | 24 hours | 95.1 | Oxidized species (e.g., epoxides) |
| Photolysis | ICH Q1B exposure | 7 days | 98.7 | Minor, unidentified degradants |
| Thermal | 80°C | 14 days | 96.4 | Minor, unidentified degradants |
Note: This data is for illustrative purposes only and represents a potential outcome of stability studies.
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Add 1 mL of the stock solution to a vial containing 1 mL of 0.5 M HCl.
-
Incubate the vial at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.5 M NaOH.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Add 1 mL of the stock solution to a vial containing 1 mL of 0.5 M NaOH.
-
Incubate the vial at 60°C.
-
Withdraw aliquots at predetermined time points.
-
Neutralize the aliquots with an equivalent amount of 0.5 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound.
-
Oxidation:
-
Add 1 mL of the stock solution to a vial containing 1 mL of 15% hydrogen peroxide.
-
Keep the vial at room temperature, protected from light.
-
Withdraw aliquots at specified intervals.
-
Dilute with mobile phase for analysis.
-
-
Analysis: Analyze the samples by HPLC.
Protocol 3: Photostability Study
-
Sample Preparation: Place a thin layer of the solid this compound in a transparent container. Also, prepare a solution of the compound.
-
Exposure: Place the samples in a photostability chamber and expose them to light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: After the exposure period, dissolve the solid sample and dilute the solution sample for analysis by HPLC.
Protocol 4: Thermal Degradation Study
-
Sample Preparation: Place the solid this compound in a vial.
-
Exposure: Place the vial in an oven maintained at 80°C.
-
Analysis: At various time points, remove a sample, allow it to cool, dissolve it in a suitable solvent, and analyze by HPLC.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for adjusting stress conditions.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpp.com [ijrpp.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of 3-Oxoandrostan-17-yl Acetate and Testosterone Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 3-Oxoandrostan-17-yl acetate, also known as dihydrotestosterone acetate (DHTA), and testosterone acetate (TA). This analysis is based on available experimental data for their active hormonal forms, dihydrotestosterone (DHT) and testosterone (T), respectively. Both DHTA and TA are esterified prodrugs, which upon administration, are hydrolyzed to release the active androgen.
Executive Summary
Dihydrotestosterone (DHT) exhibits a significantly higher binding affinity to the androgen receptor (AR) and is a more potent androgen than testosterone (T).[1][2] However, its systemic anabolic effects on muscle are limited due to its rapid metabolism in skeletal muscle tissue.[2][3] Testosterone, while being a less potent androgen, serves as a precursor to both the more potent androgen DHT and estrogens, and demonstrates significant anabolic effects in muscle. The choice between these two androgens would, therefore, depend on the desired therapeutic outcome, balancing androgenic potency with anabolic effects.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters comparing the efficacy of the active forms of this compound (DHT) and testosterone acetate (T).
| Parameter | Dihydrotestosterone (from DHTA) | Testosterone (from TA) | Reference Compound |
| Androgen Receptor (AR) Binding Affinity (Relative) | 2-3 times higher than Testosterone | 1 (Baseline) | Testosterone |
| Androgen Receptor Dissociation Rate | 5 times slower than Testosterone | 1 (Baseline) | Testosterone |
| Anabolic:Androgenic Ratio | Not well-established for systemic effects; poor anabolic agent in muscle | 1:1 | Testosterone |
Signaling Pathway
Androgens, upon entering the cell, bind to the Androgen Receptor (AR) in the cytoplasm. This binding triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated AR-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction recruits co-regulators and modulates the transcription of genes responsible for androgenic and anabolic effects.
Experimental Protocols
Androgen Receptor Binding Assay
This assay is performed to determine the relative binding affinity of a compound to the androgen receptor.
Objective: To quantify the affinity of DHT and Testosterone for the Androgen Receptor.
Methodology:
-
Preparation of Cytosol: Prostate tissue from castrated male rats is homogenized in a buffer solution to isolate the cytosol, which contains the androgen receptors.
-
Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-DHT) is incubated with the cytosol preparation in the presence of varying concentrations of the unlabeled test compounds (DHT or Testosterone).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand: Unbound steroids are removed, typically by charcoal-dextran treatment.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a standard (e.g., Testosterone or DHT).
Hershberger Bioassay
The Hershberger bioassay is an in vivo screening test in rats to assess the androgenic and anti-androgenic properties of a substance.
Objective: To determine the anabolic and androgenic activity of a test compound.
Methodology:
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens.
-
Dosing: The animals are treated with the test compound (e.g., DHTA or TA) or a vehicle control for a period of 10 consecutive days.
-
Tissue Collection: On day 11, the animals are euthanized, and the following androgen-sensitive tissues are dissected and weighed:
-
Androgenic tissues: Ventral prostate, seminal vesicles (with coagulating glands), glans penis.
-
Anabolic tissue: Levator ani-bulbocavernosus muscle.
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the prostate and seminal vesicles indicates androgenic activity. The anabolic to androgenic ratio is calculated based on these weight changes relative to a reference compound like testosterone propionate.
Experimental Workflow Diagram
The following diagram illustrates the workflow for a comparative efficacy study.
References
Comparison Guide: Cross-Validation of 3-Oxoandrostan-17-yl acetate's Biological Activity
This guide provides a detailed comparison of the biological activity of 3-Oxoandrostan-17-yl acetate, an anabolic androgenic steroid, with other relevant alternatives. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental context.
Overview of this compound
This compound is a synthetic derivative of dihydrotestosterone (DHT), a potent endogenous androgen. The addition of an acetate ester at the C17-beta position modifies its pharmacokinetic profile, primarily influencing its solubility and duration of action. Its biological effects are mediated through binding to and activation of the androgen receptor (AR), leading to downstream gene transcription and protein synthesis, which elicits androgenic and anabolic effects.
Comparative Biological Activity
The biological activity of this compound is compared with its parent compound, dihydrotestosterone (DHT), and a commonly used testosterone ester, testosterone propionate.
| Parameter | This compound | Dihydrotestosterone (DHT) | Testosterone Propionate |
| Androgen Receptor Binding Affinity (Relative to DHT) | High | Very High (100%) | Moderate |
| Anabolic Activity | High | High | Moderate |
| Androgenic Activity | High | Very High | Moderate |
| Aromatization to Estrogen | No | No | Yes |
| Half-life (Intramuscular) | ~2-3 days | ~10 minutes (IV) | ~4.5 days |
Experimental Protocols
Objective: To determine the relative binding affinity of this compound for the androgen receptor compared to a known ligand.
Methodology:
-
Preparation of AR: A purified human androgen receptor protein or a cell lysate from a cell line overexpressing AR (e.g., LNCaP cells) is used.
-
Radioligand: A radiolabeled androgen, such as [³H]-dihydrotestosterone, is used as the primary ligand.
-
Competition Assay: The AR preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Separation and Detection: The bound and free radioligand are separated using a filtration method. The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC50) is calculated. This value is used to determine the binding affinity (Ki).
Objective: To assess the anabolic and androgenic activity of this compound in a rodent model.
Methodology:
-
Animal Model: Immature, castrated male rats are used as the model. Castration removes the endogenous source of androgens.
-
Administration: The animals are treated with the test compound daily for a period of 7-10 days. A vehicle control and a reference androgen (e.g., testosterone propionate) are included.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are dissected and weighed.
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate and seminal vesicles.
-
-
Data Analysis: The weights of the tissues are normalized to the body weight of the animal. The anabolic and androgenic potency of the test compound is determined relative to the reference standard.
Visualizations
Caption: Androgen receptor signaling pathway for this compound.
Caption: Workflow for assessing the biological activity of this compound.
This guide provides a detailed comparative analysis of 3-Oxoandrostan-17-yl acetate, also known as Stanolone Acetate or Dihydrotestosterone Acetate, and other key steroids. It is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in the biochemical and cellular activities of these compounds. This document presents quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to facilitate a comprehensive understanding.
This compound is a synthetic anabolic-androgenic steroid and an ester of dihydrotestosterone (DHT).[1] Upon administration, it is rapidly hydrolyzed to dihydrotestosterone, which is the primary active androgen in many tissues. Therefore, the biological activity of this compound is predominantly that of DHT. This guide will focus on the comparative performance of its active form, DHT, against its precursor, testosterone, and a well-characterized enzyme inhibitor, finasteride.
Data Presentation: Comparative Biochemical Data
The following table summarizes key quantitative data for Dihydrotestosterone (the active form of this compound), Testosterone, and Finasteride, focusing on their interaction with the Androgen Receptor (AR) and the 5α-reductase enzyme.
| Compound | Target | Parameter | Value (nM) | Notes |
| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | IC50 | 3.2[2] | IC50 value determined by competitive binding assay using [3H]DHT. |
| Androgen Receptor (AR) | Kd | 0.25 - 0.5[3] | Dissociation constant, indicating very high binding affinity. | |
| 5α-reductase | - | Not an inhibitor | Product of the enzymatic reaction. | |
| Testosterone | Androgen Receptor (AR) | Kd | 0.4 - 1.0[3] | Lower binding affinity compared to DHT. |
| 5α-reductase | - | Substrate | Converted to DHT by 5α-reductase. | |
| Finasteride | 5α-reductase (Type II) | IC50 | ~33[4] | Potent inhibitor of the enzyme that synthesizes DHT. |
| Androgen Receptor (AR) | - | No significant binding | Acts on the enzyme, not the receptor. |
Mandatory Visualization
Below are diagrams illustrating key biological and experimental processes related to the steroids discussed in this guide.
Caption: Androgen Receptor Signaling Pathway for Dihydrotestosterone (DHT).
Caption: Workflow for a Competitive Androgen Receptor Binding Assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for the in vitro characterization of androgenic compounds.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (as a source of androgen receptors)
-
Radiolabeled ligand: [³H]-Dihydrotestosterone ([³H]DHT)
-
Test compounds (e.g., this compound, Testosterone)
-
Reference standard: Unlabeled Dihydrotestosterone
-
Assay Buffer (e.g., Tris-HCl buffer with EDTA and dithiothreitol)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Prostate Cytosol:
-
Ventral prostates are excised from adult male rats and homogenized in cold assay buffer.
-
The homogenate is centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and microsomes. The resulting supernatant is the cytosol containing the soluble androgen receptors.
-
Protein concentration of the cytosol is determined using a standard protein assay.
-
-
Competitive Binding Reaction:
-
A fixed concentration of [³H]DHT (typically at or below its Kd) is incubated with a standardized amount of prostate cytosol protein.
-
Increasing concentrations of the unlabeled test compound (or reference standard) are added to compete for binding to the androgen receptor.
-
Non-specific binding is determined in a parallel set of tubes containing a large excess of unlabeled DHT.
-
The reaction mixtures are incubated to equilibrium (e.g., 18-24 hours at 4°C).
-
-
Separation of Bound and Free Ligand:
-
Dextran-coated charcoal is added to the incubation tubes to adsorb the unbound [³H]DHT.
-
The tubes are centrifuged to pellet the charcoal, leaving the receptor-bound [³H]DHT in the supernatant.
-
-
Quantification and Data Analysis:
-
An aliquot of the supernatant is mixed with scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
5α-Reductase Enzymatic Assay
This assay measures the ability of a compound to inhibit the conversion of testosterone to dihydrotestosterone by the 5α-reductase enzyme.
Materials:
-
Source of 5α-reductase (e.g., microsomes from rat liver or prostate, or recombinant human enzyme)
-
Substrate: Testosterone
-
Cofactor: NADPH
-
Test inhibitor (e.g., Finasteride)
-
Reaction buffer (e.g., phosphate or citrate buffer at the optimal pH for the specific isoenzyme)
-
Stopping solution (e.g., a strong acid or organic solvent)
-
Analytical system for product quantification (e.g., HPLC, LC-MS/MS)
Procedure:
-
Enzyme Preparation:
-
Microsomes are prepared from tissue homogenates by differential centrifugation.
-
The protein concentration of the microsomal preparation is determined.
-
-
Enzymatic Reaction:
-
The enzyme preparation is pre-incubated with the test inhibitor at various concentrations in the reaction buffer.
-
The reaction is initiated by the addition of testosterone and NADPH.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
-
Reaction Termination and Product Extraction:
-
The reaction is stopped by adding a stopping solution.
-
The steroids (substrate and product) are extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
-
Quantification of Dihydrotestosterone:
-
The extracted samples are analyzed by a suitable analytical method, such as HPLC with UV detection or LC-MS/MS, to separate and quantify the amount of DHT produced.
-
-
Data Analysis:
-
The rate of DHT formation is calculated for each inhibitor concentration.
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value (the concentration of the inhibitor that reduces the enzyme activity by 50%) is determined from the dose-response curve.[5]
-
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 4. Androstanolone acetate | 1164-91-6 | FA17913 | Biosynth [biosynth.com]
- 5. 5-alpha-Reductase [flipper.diff.org]
Comparative Analysis of 3-Oxoandrostan-17-yl Acetate: A Guide to Published Findings on Androgen Receptor Binding and Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Oxoandrostan-17-yl Acetate's Performance with Alternative Androgens, Supported by Experimental Data.
This compound, also known by its synonyms 5α-Dihydrotestosterone acetate and Androstanolone acetate, is a synthetic androgen and an ester of the potent endogenous androgen, dihydrotestosterone (DHT). Its biological activity is primarily mediated through its high-affinity binding to the androgen receptor (AR), a key regulator of male sexual development and physiology. This guide provides a comparative overview of published findings on this compound and related androgens, focusing on quantitative data from in vitro studies to aid in research and drug development.
Comparative Androgen Receptor Binding Affinity
The primary mechanism of action for this compound, following hydrolysis to dihydrotestosterone, is its interaction with the androgen receptor. The binding affinity of various androgens to the AR has been a subject of numerous studies, providing a basis for comparing their potency.
A study comparing the relative competitive binding affinities for the androgen receptor in transfected COS cells using a radiolabeled ligand ([3H]R1881) demonstrated the high affinity of dihydrotestosterone (DHT). The rank order of affinity was determined as: mibolerone ∼ R1881 > RU56187 > dihydrotestosterone (DHT) ∼ medroxyprogesterone acetate (MPA) ∼ progesterone > estradiol (E2) > cyproterone acetate > testosterone ∼ oxandrolone ∼ fluoxymesterone > hydroxyflutamide[1].
Another study investigating the in vitro antiandrogenic activity of novel steroids in hamster prostate determined the IC50 value for dihydrotestosterone (DHT) in displacing [3H]DHT from the androgen receptor to be 3.2 nM. For comparison, the antiandrogen cyproterone acetate had an IC50 of 4.4 nM in the same assay[2][3].
The structural basis for these binding affinities has been explored through crystallography. A study on the human androgen receptor ligand-binding domain (hARLBD) complexed with testosterone and dihydrotestosterone revealed differences in their binding modes. Computational analysis of these structures indicated a slightly better ligand-receptor interaction energy for DHT (−33.6 kcal/mol) compared to testosterone (−31.0 kcal/mol), which is consistent with the higher affinity of DHT for the androgen receptor[4].
| Compound | Relative Binding Affinity (vs. [3H]R1881) | IC50 (nM) for AR Binding (Hamster Prostate) | Ligand-Receptor Interaction Energy (kcal/mol) |
| Dihydrotestosterone (DHT) | High | 3.2[2][3] | -33.6[4] |
| Testosterone | Lower than DHT[1] | Not reported in this study | -31.0[4] |
| Mibolerone | Very High[1] | Not reported in this study | Not reported in this study |
| R1881 (Metribolone) | Very High[1] | Not reported in this study | Not reported in this study |
| Cyproterone Acetate | Lower than DHT[1] | 4.4[2][3] | Not reported in this study |
| Oxandrolone | Lower than DHT[1] | Not reported in this study | Not reported in this study |
| Fluoxymesterone | Lower than DHT[1] | Not reported in this study | Not reported in this study |
Experimental Protocols
Androgen Receptor Competitive Binding Assay (General Protocol)
This section outlines a generalized protocol for determining the relative binding affinity of a test compound to the androgen receptor, based on the principles described in the cited literature.
Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a radiolabeled androgen (e.g., [3H]R1881 or [3H]DHT) to the androgen receptor (IC50).
Materials:
-
Androgen receptor source (e.g., cytosol from rat prostate or transfected cells expressing the human androgen receptor)[5][6].
-
Radiolabeled androgen (e.g., [3H]R1881 or [3H]dihydrotestosterone).
-
Test compounds (including this compound and other comparators).
-
Unlabeled reference androgen (e.g., dihydrotestosterone) for standard curve.
-
Assay buffer.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Preparation of Receptor: Isolate cytosol containing the androgen receptor from the chosen source.
-
Competition Reaction: In a multi-well plate, incubate a constant concentration of the radiolabeled androgen with varying concentrations of the test compound and the receptor preparation. Include a negative control (vehicle) and a positive control (unlabeled reference androgen).
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Unbound Ligand: Separate the receptor-bound radiolabeled androgen from the unbound fraction. This can be achieved by methods such as charcoal-dextran adsorption or scintillation proximity assay (SPA)[7][8].
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled androgen against the logarithm of the test compound concentration. Determine the IC50 value from the resulting dose-response curve.
Caption: Workflow for a competitive androgen receptor binding assay.
Androgen Receptor Signaling Pathway
The biological effects of this compound are initiated by the binding of its active form, dihydrotestosterone, to the androgen receptor, which then modulates gene expression.
Caption: Simplified diagram of the androgen receptor signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 8. scholars.uky.edu [scholars.uky.edu]
Validating the Specificity of 3-Oxoandrostan-17-yl Acetate for the Androgen Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Oxoandrostan-17-yl acetate, also known as Dihydrotestosterone acetate (DHTa), against other androgens, focusing on its specificity for the Androgen Receptor (AR). The information presented herein is supported by experimental data and detailed protocols to assist researchers in their evaluation of this compound.
Comparative Analysis of Androgen Receptor Binding Affinity
The specificity of a ligand for its receptor is a critical determinant of its pharmacological profile. The following table summarizes the binding affinities of this compound (represented by its active metabolite, Dihydrotestosterone or DHT) and other relevant steroids for the human Androgen Receptor (AR). Data for other key steroid receptors—Progesterone Receptor (PR), Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR), and Estrogen Receptor (ER)—are included to provide a broader perspective on specificity.
| Compound | Androgen Receptor (AR) | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Estrogen Receptor (ER) |
| Dihydrotestosterone (DHT) | Kd: 0.25-0.5 nM [1] | Low Affinity | Low Affinity | Low Affinity | Low Affinity |
| Testosterone | Kd: 0.4-1.0 nM[1] | Low Affinity | Low Affinity | Low Affinity | Low Affinity |
| Methyltrienolone (R1881) | High Affinity | High Affinity | Moderate Affinity | Low Affinity | Low Affinity |
| Progesterone | Low Affinity | High Affinity | Moderate Affinity | High Affinity | Low Affinity |
| Dexamethasone | Low Affinity | Low Affinity | High Affinity | Moderate Affinity | Low Affinity |
| Estradiol | Low Affinity | Low Affinity | Low Affinity | Low Affinity | High Affinity |
Note: Data for this compound is represented by Dihydrotestosterone (DHT), its active form following in vivo hydrolysis of the acetate ester. Lower Kd values indicate higher binding affinity.
Experimental Protocols for Specificity Validation
To empirically determine the specificity of this compound, two key in vitro assays are recommended: a competitive binding assay and a reporter gene assay.
Androgen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled androgen from the AR.
Materials:
-
Rat ventral prostate cytosol (as a source of AR)
-
[3H]-R1881 (radiolabeled synthetic androgen)
-
Test compound (this compound)
-
Unlabeled R1881 (for standard curve)
-
TEDG buffer (Tris, EDTA, DTT, Glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reagents: Prepare TEDG buffer and HAP slurry according to standard protocols.[2]
-
Incubation: In duplicate tubes, combine rat prostate cytosol, a fixed concentration of [3H]-R1881, and varying concentrations of the test compound or unlabeled R1881.[2]
-
Equilibration: Incubate the mixtures overnight at 4°C to allow for competitive binding to reach equilibrium.[2]
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the receptor-ligand complexes. Centrifuge to pellet the HAP.[2]
-
Washing: Wash the HAP pellets to remove unbound radioligand.
-
Quantification: Resuspend the washed HAP pellets in scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [3H]-R1881 against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the test compound that displaces 50% of the radioligand) and subsequently the Ki (inhibition constant).
Androgen Receptor Reporter Gene Assay
This functional assay measures the ability of a compound to activate the AR and induce the transcription of a reporter gene.[3]
Materials:
-
Mammalian cell line expressing the human AR (e.g., VCaP or transfected COS-1 cells).[3]
-
Reporter plasmid containing an androgen response element (ARE) upstream of a luciferase gene.[4]
-
Transfection reagent.
-
Test compound (this compound).
-
DHT (as a positive control).
-
Cell culture medium and reagents.
-
Luciferase assay substrate and luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells and transfect them with the ARE-luciferase reporter plasmid.[3]
-
Compound Treatment: Treat the transfected cells with varying concentrations of the test compound or DHT for 24 hours.[4]
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.
-
Data Analysis: Plot the luciferase activity against the logarithm of the compound concentration. Calculate the EC50 (the concentration of the compound that elicits a half-maximal response).
Visualizing Key Processes
To further elucidate the mechanisms underlying the action of this compound, the following diagrams illustrate the androgen receptor signaling pathway and the experimental workflow for validating receptor specificity.
Caption: Classical Androgen Receptor Signaling Pathway.
Caption: Workflow for Receptor Specificity Validation.
Conclusion
Based on the available data for its active metabolite, DHT, this compound is a potent and highly specific agonist for the androgen receptor.[1] Its low affinity for other steroid receptors suggests a favorable specificity profile, minimizing the potential for off-target effects. The experimental protocols provided in this guide offer a robust framework for researchers to independently verify these findings and further characterize the pharmacological properties of this compound.
References
- 1. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3-Oxoandrostan-17-yl Acetate and its Epimers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers of bioactive molecules is paramount. This guide provides a detailed head-to-head comparison of 3-Oxo-5α-androstan-17β-yl acetate and its principal epimer, 3-Oxo-5α-androstan-17α-yl acetate. This comparison is grounded in established principles of steroid chemistry and pharmacology, supported by experimental data on related compounds, and includes detailed experimental protocols for key biological assays.
The orientation of the acetate group at the C17 position of the androstane nucleus plays a critical role in the biological activity of these compounds. The 17β-epimer, commonly known as androstanolone acetate or dihydrotestosterone acetate, is a synthetic androgen and an ester of the potent endogenous androgen, dihydrotestosterone (DHT). In contrast, the 17α-epimer is a less common and significantly less biologically active compound. This guide will elucidate the differences in their expected biological performance.
Chemical Structures
The fundamental difference between the two epimers lies in the stereochemistry of the acetate substituent at the C17 position of the steroid's D-ring.
-
3-Oxo-5α-androstan-17β-yl acetate: The acetate group is in the beta orientation, projecting above the plane of the steroid nucleus. This is the biologically active form.
-
3-Oxo-5α-androstan-17α-yl acetate: The acetate group is in the alpha orientation, projecting below the plane of the steroid nucleus.
Comparative Biological Activity
Table 1: Predicted Comparative Biological Activities
| Parameter | 3-Oxo-5α-androstan-17β-yl acetate | 3-Oxo-5α-androstan-17α-yl acetate | Key References |
| Androgen Receptor (AR) Binding Affinity | High | Very Low to Negligible | [1][2] |
| Anabolic Activity | Potent | Very Weak to Inactive | [1] |
| Androgenic Activity | Potent | Very Weak to Inactive | [1] |
It is a well-established principle in steroid pharmacology that a 17β-hydroxyl group or a 17β-ester group is crucial for high-affinity binding to the androgen receptor and, consequently, for potent anabolic and androgenic activity. The 17α-epimers of androgens are known to have dramatically reduced or no significant androgenic effects.
Signaling Pathway: Androgen Receptor Activation
Both compounds, to the extent that they are active, exert their effects through the androgen receptor signaling pathway. The 17β-epimer is a potent agonist of this pathway.
References
- 1. Structure–activity relationships of anabolic steroids - Wikipedia [en.wikipedia.org]
- 2. Comparison of the metabolism and receptor binding of testosterone and 17 beta-hydroxy-5 alpha-androstan-3-one in normal skin fibroblast cultures: influence of origin and passage number - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 3-Oxoandrostan-17-yl Acetate's Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the androgen receptor (AR) binding affinity of 3-Oxoandrostan-17-yl acetate and its parent compound, dihydrotestosterone (DHT), alongside other relevant androgens. The data is presented to facilitate independent verification and aid in drug development research.
Introduction
This compound, also known as androstanolone acetate or dihydrotestosterone acetate (DHTA), is a synthetic androgen and an ester of dihydrotestosterone.[1] Like its parent compound, it is recognized for its high-affinity binding to the androgen receptor.[2] Understanding the precise binding affinity of this compound is crucial for the development of novel therapeutics targeting androgen-dependent pathways. This guide summarizes available quantitative data, details the experimental protocols used for its determination, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
| Compound | Binding Affinity Metric | Value (nM) | Receptor Source |
| Dihydrotestosterone (DHT) | IC50 | 3.2 | Hamster Prostate Cytosol[1] |
| Dihydrotestosterone (DHT) | Kd | 0.25 - 0.5 | Human Androgen Receptor[3] |
| Dihydrotestosterone (DHT) | EC50 | 0.13 | Not Specified[4] |
| Testosterone | Kd | 0.4 - 1.0 | Human Androgen Receptor[3] |
| Testosterone | EC50 | 0.66 | Not Specified[4] |
| Cyproterone Acetate | IC50 | 4.4 | Hamster Prostate Cytosol[1] |
Note:
-
IC50 (Half-maximal inhibitory concentration): Indicates the concentration of a ligand that is required for 50% inhibition of a specific biological or biochemical function.
-
Kd (Dissociation constant): Represents the concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.
-
EC50 (Half-maximal effective concentration): Refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
The binding affinity of androgens to the androgen receptor is typically determined using a competitive radioligand binding assay. Below is a detailed methodology for such an experiment.
Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for the androgen receptor by measuring its ability to displace a radiolabeled androgen (e.g., [3H]DHT).
Materials:
-
Androgen Receptor (AR) source: Cytosolic fraction from prostate tissue (e.g., hamster or rat) or purified recombinant human AR.[1]
-
Radioligand: Tritiated dihydrotestosterone ([3H]DHT).
-
Test Compounds: this compound, Dihydrotestosterone (for standard curve), and other relevant steroids.
-
Assay Buffer: e.g., Tris-HCl buffer containing dithiothreitol (DTT) and glycerol.
-
Scintillation fluid and counter.
-
Filter paper and filtration apparatus.
Procedure:
-
Preparation of AR Cytosol: Prostate tissue is homogenized in a buffer and centrifuged to obtain the cytosolic fraction containing the androgen receptors.
-
Competitive Binding Incubation:
-
A constant concentration of [3H]DHT is incubated with the AR preparation.
-
Increasing concentrations of the unlabeled test compound (or standard) are added to compete with the [3H]DHT for binding to the AR.
-
Non-specific binding is determined in a parallel set of tubes containing a high concentration of unlabeled DHT to saturate the specific binding sites.
-
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through glass fiber filters to separate the AR-bound [3H]DHT from the unbound radioligand. The filters are then washed with a cold buffer to remove any non-specifically bound radioactivity.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
The percentage of specific binding of [3H]DHT is plotted against the logarithm of the competitor concentration.
-
The IC50 value is determined from the resulting dose-response curve.
-
The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC50 of standard / IC50 of test compound) x 100.
-
Mandatory Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Classical androgen receptor signaling pathway.
References
A Researcher's Guide to Statistical Analysis of 3-Oxoandrostan-17-yl Acetate Dose-Response Data
Statistical Methods: A Comparative Overview
The analysis of dose-response data typically involves fitting a mathematical model to the experimental data to determine key parameters such as the potency (EC50 or IC50) and efficacy (maximum effect) of the compound. Nonlinear regression is the most common and appropriate method for analyzing the sigmoidal dose-response curves characteristic of many biological systems.
Several nonlinear models can be employed, with the four-parameter logistic (4PL) model being the most widely used. The choice of model can influence the estimated parameters, so it is crucial to understand their underlying assumptions.
Table 1: Comparison of Common Nonlinear Regression Models for Dose-Response Analysis
| Model | Equation | Parameters | Advantages | Disadvantages |
| Four-Parameter Logistic (4PL) / Sigmoidal | Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope)) | Top: Maximum responseBottom: Minimum responseLogEC50: Logarithm of the concentration that gives a response halfway between Top and BottomHillSlope: Steepness of the curve | Flexible and widely applicable to sigmoidal dose-response curves.[1][2] Provides key pharmacological parameters directly. | Assumes a symmetrical curve around the inflection point. |
| Three-Parameter Logistic (3PL) | Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope)) | Top or Bottom: One asymptote is fixedLogEC50: As in 4PLHillSlope: As in 4PL | Useful when one of the plateaus is well-defined or can be assumed (e.g., zero response at zero dose). Reduces the number of parameters to be estimated. | Less flexible than the 4PL model if both plateaus are unknown. |
| Five-Parameter Logistic (5PL) | Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))^Asymmetry | All 4PL parameters plus: Asymmetry: A parameter that accounts for the asymmetry of the curve | Provides a better fit for asymmetrical dose-response curves. | More complex and may require more data points to achieve a robust fit. Over-parameterization can be a risk with smaller datasets. |
| Linear Regression | Y = mX + c | m: Slope of the linec: Y-intercept | Simple to implement and interpret. | Rarely appropriate for biological dose-response data which is typically nonlinear over a wide range of doses. Can be misleading if applied to a narrow, seemingly linear portion of the curve.[3] |
Experimental Protocols for Androgen Dose-Response Analysis
The following are detailed methodologies for key experiments to generate dose-response data for an androgenic compound like 3-Oxoandrostan-17-yl acetate.
In Vitro Androgen Receptor (AR) Activation Assay
This assay determines the ability of a compound to activate the androgen receptor in a cellular context.
Cell Line: A suitable cell line expressing the human androgen receptor and a reporter gene system, such as AR-EcoScreen™ cells or a similar validated line, should be used.[4] These cells are engineered to produce a measurable signal (e.g., luciferase) upon AR activation.
Protocol:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) and a reference androgen (e.g., DHT) in an appropriate vehicle (e.g., DMSO). The final concentration of the vehicle should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.1%).
-
Dosing: Remove the culture medium and add the medium containing the various concentrations of the test compound or reference standard. Include vehicle-only controls (negative control) and a saturating concentration of the reference androgen (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Signal Detection: Following incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) using a plate reader.
-
Data Normalization: Normalize the data by subtracting the background signal from the vehicle control and expressing the response as a percentage of the maximal response induced by the reference androgen.
In Vivo Androgenicity Assay (Hershberger Bioassay)
The Hershberger bioassay is a standardized in vivo screening test to assess the androgenic or anti-androgenic properties of a substance.[5][6][7]
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the androgen-dependent tissues sensitive to exogenous androgenic compounds.
Protocol:
-
Acclimatization and Casting: Allow the animals to acclimate to the laboratory conditions. The rats are then surgically castrated.
-
Dosing: After a post-castration recovery period, the animals are randomly assigned to different dose groups. The test compound is administered daily for a set period (e.g., 10 consecutive days) via an appropriate route (e.g., oral gavage or subcutaneous injection). A vehicle control group and a positive control group receiving a reference androgen (e.g., testosterone propionate) are included.
-
Necropsy and Tissue Collection: On the day after the last dose, the animals are euthanized, and specific androgen-dependent tissues are carefully dissected and weighed. These tissues typically include the ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[7]
-
Data Analysis: The weights of the androgen-dependent tissues are recorded. A statistically significant increase in the weight of these tissues in the treated groups compared to the vehicle control group indicates androgenic activity.
Data Presentation
Clear and concise data presentation is essential for the interpretation and comparison of results.
Table 2: Example Dose-Response Data for Dihydrotestosterone (DHT) in an In Vitro AR Activation Assay
| DHT Concentration (nM) | Log(Concentration) | Response (% of Max) - Replicate 1 | Response (% of Max) - Replicate 2 | Response (% of Max) - Replicate 3 | Mean Response | Standard Deviation |
| 0.001 | -9.00 | 2.1 | 1.8 | 2.5 | 2.13 | 0.35 |
| 0.01 | -8.00 | 5.5 | 6.2 | 5.9 | 5.87 | 0.35 |
| 0.1 | -7.00 | 25.4 | 24.8 | 26.1 | 25.43 | 0.65 |
| 1 | -6.00 | 75.2 | 76.1 | 74.5 | 75.27 | 0.80 |
| 10 | -5.00 | 98.5 | 99.1 | 98.2 | 98.60 | 0.46 |
| 100 | -4.00 | 100.2 | 100.5 | 99.8 | 100.17 | 0.35 |
| 1000 | -3.00 | 100.8 | 101.1 | 100.5 | 100.80 | 0.30 |
Mandatory Visualizations
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Caption: Experimental workflows for in vitro and in vivo dose-response analysis.
Caption: Simplified androgen receptor signaling pathway.[8][9][10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Dose-Response Analysis Using R | PLOS One [journals.plos.org]
- 3. Modeling Nonlinear Dose-Response Relationships in Epidemiologic Studies: Statistical Approaches and Practical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of a rapid in vitro androgen receptor transcriptional activation assay using AR-EcoScreen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 9. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 10. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 11. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Androgenic Profile of 3-Oxoandrostan-17-yl Acetate: A Literature Review
For researchers, scientists, and drug development professionals, understanding the nuanced effects of androgenic compounds is paramount. This guide provides a comprehensive review of the available scientific literature on 3-Oxoandrostan-17-yl acetate, also known as androstanolone acetate or dihydrotestosterone (DHT) acetate. By objectively comparing its performance with other androgenic steroids and presenting supporting experimental data, this document aims to be a valuable resource for informed decision-making in research and development.
This compound is a synthetic androgen and an ester of the potent endogenous androgen, dihydrotestosterone (DHT). As an agonist of the androgen receptor (AR), it is expected to exhibit strong androgenic and anabolic effects. The esterification of DHT to its acetate form is a common strategy in medicinal chemistry to modify the pharmacokinetic profile of the parent drug, often leading to a more sustained release and prolonged duration of action.
Comparative Analysis of Androgenic and Anabolic Activity
The biological activity of androgenic steroids is typically characterized by their anabolic (muscle-building) and androgenic (masculinizing) effects. A key in vivo assay for determining these properties is the Hershberger assay, which measures the change in weight of androgen-dependent tissues in castrated male rats.
A pivotal study investigated the anabolic and androgenic activities of a series of androstanolone esters, including the acetate form, in rats. The anabolic activity was assessed by the weight increase of the levator ani muscle, while androgenic activity was determined by the combined weight increase of the prostate and seminal vesicles. The results provide a quantitative comparison of the potency of different esters.
| Compound | Anabolic Activity (Cumulative Weight at 2 µM dose) | Androgenic Activity (Cumulative Weight at 2 µM dose) | Anabolic-to-Androgenic Ratio |
| Androstanolone Formate | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| Androstanolone Acetate | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| Androstanolone Propionate | Data not available in provided search results | Data not available in provided search results | Minimum in the region of propionate and butyrate[1] |
| Androstanolone Butyrate | Data not available in provided search results | Data not available in provided search results | Minimum in the region of propionate and butyrate[1] |
| Androstanolone Valerate | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| Nandrolone Esters (for comparison) | Varied with ester chain length | Varied with ester chain length | Ratios increased as the ester series ascended after a minimum[1] |
Note: While the study by James et al. outlines the methodology for comparing androstanolone esters, the specific quantitative data for each ester, including the acetate, was not available in the retrieved search results. The general trend observed was that the anabolic-to-androgenic ratio varied with the ester chain length, with a minimum around the propionate and butyrate esters.[1]
Androgen Receptor Binding Affinity
The mechanism of action for androgens is initiated by their binding to the androgen receptor. The affinity of a compound for the AR is a critical determinant of its potency. In vitro competitive binding assays are commonly used to measure this affinity, often expressed as the concentration of the compound required to inhibit the binding of a radiolabeled androgen by 50% (IC50).
Experimental Protocols
Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger assay is a standardized in vivo method to screen for androgenic and anti-androgenic properties of chemical substances.[3]
Experimental Workflow:
Methodology based on James et al.[1]:
-
Animals: Immature male rats are castrated.
-
Dosing: Following a post-operative recovery period, the animals are treated with the test compound (e.g., androstanolone esters) administered intramuscularly.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and the levator ani muscle, prostate, and seminal vesicles are dissected and weighed.
-
Data Analysis: The anabolic activity is determined by the weight of the levator ani muscle, while the androgenic activity is determined by the combined weights of the prostate and seminal vesicles. The response is measured as the cumulative weight, which is the area under the curve of the organ weight plotted against time. Log dose-log cumulative weight plots are generated to calculate the biological activities at a specific dose.
Androgen Receptor Binding Assay
This in vitro assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Signaling Pathway:
Methodology based on Cabeza et al.[2]:
-
Receptor Source: Cytosol containing the androgen receptor is prepared from the prostate glands of gonadectomized hamsters.
-
Incubation: The prostate cytosol is incubated with a constant concentration of a radiolabeled androgen (e.g., [3H]DHT) and varying concentrations of the test compound.
-
Separation: After incubation, the bound and free radioligand are separated.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined from the competitive binding plots.
Conclusion
The available literature indicates that this compound, as an ester of dihydrotestosterone, is a potent androgen receptor agonist. While direct comparative studies with a wide range of other androgens are limited, the data on its parent compound, DHT, suggest a high binding affinity for the androgen receptor and significant anabolic and androgenic effects. The Hershberger assay and in vitro receptor binding assays are crucial tools for quantitatively assessing these properties. Further research providing head-to-head comparisons of this compound with other clinically relevant androgens would be invaluable for a more complete understanding of its pharmacological profile.
References
Comparative Analysis of 3-Oxoandrostan-17-yl acetate and its Active Metabolite, Dihydrotestosterone (DHT)
A guide for researchers and drug development professionals compiling preclinical and clinical findings. This document summarizes the available data on 3-Oxoandrostan-17-yl acetate and its active form, Dihydrotestosterone (DHT), in comparison to other androgens and placebo.
Due to a lack of specific meta-analyses on this compound, this guide focuses on the wealth of data available for its active metabolite, Dihydrotestosterone (DHT). This compound, also known as Androstanolone acetate or Dihydrotestosterone acetate, is an esterified prodrug of DHT.[1][2] The acetate group is cleaved in the body, releasing DHT, which is a potent agonist of the androgen receptor (AR).[2] DHT exhibits a higher binding affinity for the AR, approximately 2-3 times greater than testosterone, and its dissociation from the receptor is about 5 times slower.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials involving the administration of DHT, providing a comparison with placebo or baseline values.
Table 1: Effects of Transdermal DHT Gel on Serum Androgen Concentrations
| Parameter | Treatment Group | Baseline (Mean ± SE) | Post-treatment (Mean ± SE) | P-value (between groups) | Reference |
| Serum DHT | DHT Gel | 0.9 ± 0.1 ng/mL | 6.3 ± 0.7 ng/mL | < 0.01 | [3] |
| Placebo | 1.0 ± 0.1 ng/mL | 0.9 ± 0.1 ng/mL | [3] | ||
| Serum Testosterone | DHT Gel | 4.5 ± 0.5 ng/mL | 2.3 ± 0.3 ng/mL | < 0.01 | [3] |
| Placebo | 4.8 ± 0.5 ng/mL | 4.7 ± 0.5 ng/mL | [3] |
Table 2: Effects of Transdermal DHT Gel on Intraprostatic Androgen Concentrations
| Parameter | Treatment Group | Concentration (ng/g) (Mean ± SE) | P-value (between groups) | Reference |
| Intraprostatic DHT | DHT Gel | 3.1 ± 0.5 | > 0.05 (Not Significant) | [3] |
| Placebo | 2.8 ± 0.2 | [3] | ||
| Intraprostatic Testosterone | DHT Gel | 0.4 ± 0.1 | > 0.05 (Not Significant) | [3] |
| Placebo | 0.6 ± 0.2 | [3] |
Table 3: Effects of Transdermal DHT Gel on Prostate Volume and PSA
| Parameter | Treatment Group | Change over 24 months (Mean [95% CI]) | P-value (DHT vs. Placebo) | Reference |
| Total Prostate Volume | DHT Gel | +29% [23% to 34%] | > 0.2 (Not Significant) | [4] |
| Placebo | (Data not provided for direct comparison of change) | [4] | ||
| Serum PSA | DHT Gel | +15% [6% to 24%] | > 0.2 (Not Significant) | [4] |
| Placebo | (Data not provided for direct comparison of change) | [4] |
Table 4: Effects of Transdermal DHT on Body Composition and Bone Mineral Density (BMD)
| Parameter | Treatment Group | Change over 24 months (Mean [95% CI]) | P-value | Reference |
| Lean Mass | DHT Gel | +2.4% [1.6% to 3.1%] | < 0.001 | [4] |
| Fat Mass | DHT Gel | -5.2% [2.6% to 7.7%] | < 0.001 | [4] |
| Spinal BMD | DHT Gel | -1.4% [0.6% to 2.3%] | < 0.001 | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for replication and critical evaluation.
Protocol 1: Randomized Controlled Trial of Transdermal DHT Gel
-
Objective: To determine the effect of supraphysiologic serum DHT levels on intraprostatic androgen concentrations and prostate tissue.[3]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[3]
-
Participants: Healthy men.[3]
-
Intervention: Daily application of either a transdermal DHT gel or a placebo gel for 28 days.[3]
-
Data Collection:
-
Blood samples were collected at baseline and on days 14 and 28 to measure serum hormone levels (DHT, testosterone, estradiol, LH, FSH, SHBG, and androstenedione).[3]
-
Prostate biopsies were performed after 28 days of treatment to measure intraprostatic androgen concentrations.[5]
-
Prostate epithelial cell proliferation was assessed using Ki-67 immunohistochemical staining.[5]
-
-
Analytical Methods: Serum and intraprostatic hormone levels were quantified using validated immunoassays and liquid chromatography-tandem mass spectrometry.[3]
Protocol 2: Long-Term Effects of DHT Treatment on Prostate Growth
-
Objective: To assess the long-term effects of DHT treatment on prostate growth in healthy, middle-aged men.[4]
-
Study Design: A randomized, placebo-controlled, parallel-group trial.[4]
-
Participants: 114 healthy men over 50 years of age without known prostate disease.[4]
-
Intervention: Daily application of 70 mg transdermal DHT gel or placebo gel for 2 years.[4]
-
Data Collection:
-
Statistical Analysis: Data were analyzed using a mixed-model analysis for repeated measures.[4]
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to the action of this compound and its active metabolite, DHT.
Caption: Metabolic activation of this compound to DHT and its subsequent signaling pathway.
Caption: Generalized workflow for clinical trials investigating the effects of transdermal DHT.
References
- 1. This compound | C21H32O3 | CID 252015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Androstanolone - Wikipedia [en.wikipedia.org]
- 3. Dihydrotestosterone Administration Does Not Increase Intraprostatic Androgen Concentrations or Alter Prostate Androgen Action in Healthy Men: A Randomized-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Oxoandrostan-17-yl acetate
Understanding the Compound and Potential Hazards
3-Oxoandrostan-17-yl acetate is a steroid ester. Steroid compounds can be potent biologically active materials. Safety data sheets for analogous steroid acetates, such as Androst-5-ene-3β,17β-diol 3-Acetate and Flugestone Acetate, indicate potential health risks including carcinogenicity, reproductive toxicity, and skin/eye irritation.[1][2][3][4] Therefore, it is crucial to handle this compound as a hazardous substance.
Key Experimental Protocols for Safe Handling:
When handling this compound, the following personal protective equipment (PPE) should be utilized:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes or airborne particles.
-
Lab Coat: A lab coat must be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired pure this compound, as well as any lab materials grossly contaminated with it (e.g., weighing boats, contaminated filter paper), should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[5]
-
Empty Containers: Empty vials that once contained the compound should be managed as hazardous waste unless thoroughly decontaminated. To be considered "empty," the container must have no more than a residual amount of the substance that cannot be reasonably removed.[5]
Step 2: Labeling and Storage
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. Steroids can be harmful to aquatic life and the environment.
-
Disposal will be carried out by a licensed hazardous waste disposal company, likely through incineration or another approved chemical destruction method to render the compound non-retrievable.[6]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes general information for related compounds and disposal practices.
| Parameter | Value/Information | Source |
| Molecular Formula | C21H32O3 | PubChem[7] |
| Molecular Weight | 332.5 g/mol | PubChem[7] |
| Recommended PPE | Gloves, Eye Protection, Lab Coat, Respirator (if needed) | General Lab Safety |
| Disposal Method | Incineration or Chemical Destruction via Licensed Contractor | EPA/DEA Guidelines[6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.
References
- 1. aksci.com [aksci.com]
- 2. msd.com [msd.com]
- 3. merck.com [merck.com]
- 4. msd.com [msd.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 7. This compound | C21H32O3 | CID 252015 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-Oxoandrostan-17-yl acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 3-Oxoandrostan-17-yl acetate, also known as Androstanolone acetate. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.
Hazard Identification and Risk Assessment
This compound is a synthetic androgen and anabolic steroid.[1] As with other steroid compounds, it should be handled with care due to its potential biological activity. While specific toxicity data for this compound is limited, related compounds are known to have effects on the endocrine system. It is prudent to treat this compound as potentially hazardous.
Summary of Potential Hazards:
| Hazard | Description |
| Toxicity | While specific data is unavailable, similar androgenic compounds can have significant physiological effects. May be harmful if swallowed, inhaled, or absorbed through the skin. |
| Carcinogenicity | Some steroidal compounds are suspected of causing cancer.[2][3] |
| Reproductive Toxicity | May damage fertility or the unborn child.[2][3] |
| Irritation | May cause skin, eye, and respiratory tract irritation. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Required Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. Always check for tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | A full-length lab coat is required to protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | If handling fine powders or creating aerosols, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
This workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Figure 1. Step-by-step workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Waste Stream Management:
Figure 2. Waste disposal plan for this compound.
Disposal Procedures:
-
Solid Waste: Collect all contaminated solid waste, such as gloves, absorbent pads, and empty containers, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of all solutions containing this compound and solvent rinses into a labeled hazardous liquid waste container. Do not pour down the drain.
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Consult Safety Officer: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small, contain it with an absorbent material (e.g., vermiculite, sand). Wear appropriate PPE and clean the area. For large spills, contact your institution's EHS department. |
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
